Executive Summary The synthesis of 4-Bromo-1-fluoro-2-isopropylbenzene (CAS: 112611-93-5) presents a classic challenge in aromatic regiochemistry: managing the conflict between steric hindrance and electronic directing e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 4-Bromo-1-fluoro-2-isopropylbenzene (CAS: 112611-93-5) presents a classic challenge in aromatic regiochemistry: managing the conflict between steric hindrance and electronic directing effects.[1] This molecule is a high-value scaffold in medicinal chemistry, particularly as a precursor for biaryl coupling in kinase inhibitors and agrochemical ligands.
This guide prioritizes the Amino-Directed Pathway over direct electrophilic substitution of fluorocumene.[1] While direct bromination of 1-fluoro-2-isopropylbenzene is theoretically possible, it frequently yields inseparable mixtures of the 4-bromo and 5-bromo isomers due to the competing directing effects of the isopropyl (activator) and fluorine (deactivator/director) groups.[1]
Therefore, the 2-Isopropylaniline route is established here as the "Gold Standard" for research and scale-up, ensuring absolute regiocontrol before the introduction of the fluorine atom.
Structural Analysis & Retrosynthetic Logic
To understand the precursor choice, we must analyze the electronic environment of the target molecule.
C1 (Fluorine): Ortho/Para director (Deactivating).
C2 (Isopropyl): Ortho/Para director (Activating).[1]
The Regiochemical Conflict:
If one attempts to brominate 1-fluoro-2-isopropylbenzene , the isopropyl group (stronger activator) directs substitution to its para position (C5).[1] The fluorine directs to its para position (C4). While C4 is electronically viable, the steric bulk of the ortho-isopropyl group often skews the ratio or leads to poly-halogenation.
The Solution:
Utilize 2-Isopropylaniline .[1] The amino group (
) is a powerful activator that overwhelmingly directs bromination to the para position (C4). Once the bromine is installed regioselectively, the amino group is converted to fluorine via the Balz-Schiemann reaction, locking in the correct substitution pattern.
Visualization: Retrosynthetic Pathway[1]
Figure 1: Retrosynthetic tree illustrating the superior regiocontrol of the Aniline Route (Green/Red) versus the risky Direct Bromination Route (Grey).[3]
Rationale: Commercial availability is high.[1] The amino group provides the necessary electronic leverage to force bromine into the C4 position, meta to the isopropyl group (which is otherwise difficult to access via direct Friedel-Crafts logic).
Precursor B: 4-Bromo-2-isopropylaniline[1]
CAS: 21439-84-7 (Generic isomer class, specific CAS may vary by catalogue)[1]
Role: Key Intermediate
Rationale: This is the "Pivot Point" of the synthesis. It contains the bromine and isopropyl groups in the correct relative orientation. The final step is a functional group interconversion (
), which does not alter the carbon skeleton or substitution pattern.
Diazotization: Suspend the aniline intermediate in
(aq) at -5°C to 0°C.
Add a solution of
(1.1 equiv) in water dropwise.[1] Critical: Keep Temp <5°C to prevent premature decomposition.[1]
Stir for 30 minutes. A precipitate (the diazonium tetrafluoroborate salt) typically forms.[5]
Isolation: Filter the diazonium salt rapidly and wash with cold ether/pentane.[1] Safety Warning: Do not let the salt dry completely on the filter; keep it damp or proceed immediately to decomposition.
Thermal Decomposition: Suspend the wet salt in an inert solvent (e.g., o-dichlorobenzene) or heat the dry salt (carefully, in small batches) to 100-120°C. Nitrogen gas (
) will evolve.
Workup: Distill the product or perform steam distillation.
Final Purification: Vacuum distillation to obtain the pure fluorinated arene.[1]
Workflow Diagram
Figure 2: Process flow for the amino-directed synthesis.
Safety & Handling
Diazonium Salts: The intermediate diazonium tetrafluoroborate is potentially explosive when dry.[1] It is recommended to decompose the salt in situ or in a high-boiling solvent rather than isolating large quantities of dry solid [1].[1]
Hydrofluoric Acid (HF) Generation: Thermal decomposition of
salts can generate and trace HF. Use appropriate scrubbing systems and borosilicate glassware.[1]
Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft.
Tang, R. J., Milcent, T., & Crousse, B. (2018).[6] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry. (Demonstrates regioselectivity principles in halogenation).
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 50997868, 4-Bromo-1-fluoro-2-isopropylbenzene. Retrieved February 20, 2026.
Smith, K., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes. (Provides data on isopropyl vs. ethyl directing effects).
Author: BenchChem Technical Support Team. Date: February 2026
Spectral Characterization, Analytical Protocols, and Structural Validation
Executive Summary & Strategic Utility
4-Bromo-1-fluoro-2-isopropylbenzene (CAS: 112611-93-5) is a high-value halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural uniqueness lies in the orthogonal reactivity of its substituents:
C4-Bromine: A labile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
C1-Fluorine: A site for potential nucleophilic aromatic substitution (
), modulated by the steric bulk of the adjacent isopropyl group.
C2-Isopropyl: Provides lipophilicity and steric hindrance, often used to lock conformation in bioactive molecules.
This guide provides a comprehensive spectral analysis and quality control workflow for researchers utilizing this compound as a building block.
Structural Analysis & Theoretical Grounding
Before interpreting spectra, one must understand the electronic and steric environment of the molecule. The fluorine atom at C1 acts as the primary "anchor" for NMR interpretation due to its significant heteronuclear coupling (
and ).
Electronic Environment
Inductive Effects: The F atom withdraws electron density from C1, deshielding it significantly. The Br at C4 exerts a similar, though weaker, inductive effect.
Resonance: The F atom donates electron density into the ring, shielding the ortho (C2, C6) and para (C4) positions relative to itself.
Steric Bulk: The isopropyl group at C2 creates a "roof" effect, potentially restricting rotation and influencing the chemical shift of the adjacent H3 proton and C1-F coupling dynamics.
Spectral Characterization Data
The following data represents the characteristic spectral fingerprint for 4-Bromo-1-fluoro-2-isopropylbenzene.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
Solvent:
(Chloroform-d)
Frequency: 400 MHz (), 100 MHz ()
H NMR (Proton)
The proton spectrum is defined by the aliphatic isopropyl signals and the specific splitting of the trisubstituted benzene ring.
Position
Shift ( ppm)
Multiplicity
Integration
Coupling ( Hz)
Assignment Logic
Alkyl
1.24
Doublet (d)
6H
6.9
Isopropyl groups.
Alkyl
3.18
Septet (sept)
1H
6.9
Isopropyl methine .
Ar-H6
6.88
dd
1H
,
Ortho to F (shielded). Large coupling.
Ar-H5
7.25
ddd
1H
, ,
Ortho to Br. Shows meta coupling to H3.
Ar-H3
7.34
dd
1H
,
Between iPr and Br. Deshielded.
Analyst Note: The coupling of H6 to the Fluorine atom (
) is often similar in magnitude to the ortho proton coupling (), creating a pseudo-triplet or complex doublet-of-doublets appearance.
C NMR (Carbon)
Carbon assignment relies heavily on C-F coupling constants (
), which decrease with distance from the fluorine atom.
Strong, broad band characteristic of aryl fluorides.
1070
Stretch
In-plane bending/stretching interaction.
820 - 800
Oop Bending
Characteristic of 1,2,4-trisubstituted benzene.
Analytical Protocol: Purity & Identity Validation
Step 1: Rapid Identity Check (GC-MS)
Column: HP-5ms or equivalent (30m x 0.25mm).
Program: Hold 50°C (2 min)
Ramp 20°C/min to 250°C.
Validation Criterion: Presence of two molecular ion peaks (216/218) with equal intensity. Absence of de-brominated byproduct (
138).
Step 2: Purity Quantification (HPLC-UV)
Mobile Phase: Acetonitrile : Water (0.1%
). Gradient 60:40 to 90:10.
Wavelength: 254 nm (Aromatic) and 210 nm (General).
Note: The isopropyl group increases retention time significantly compared to simple bromofluorobenzene.
Step 3: Isomer Verification (1H NMR)
Critical Check: Ensure the integration of the aromatic region equals 3H.
Differentiation: If the Fluorine were at position 2 (swapped with isopropyl), the splitting pattern of the aromatic protons would change drastically due to different
pathways. The dd at ~6.88 ppm (H6) is the "fingerprint" for the F-1 isomer.
Quality Control Logic Flow
Figure 2: Decision tree for the quality assurance of 4-Bromo-1-fluoro-2-isopropylbenzene.
Reactivity profile of 4-Bromo-1-fluoro-2-isopropylbenzene
An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-1-fluoro-2-isopropylbenzene Executive Summary 4-Bromo-1-fluoro-2-isopropylbenzene is a polysubstituted aromatic compound of significant interest in synthet...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-1-fluoro-2-isopropylbenzene
Executive Summary
4-Bromo-1-fluoro-2-isopropylbenzene is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry, particularly as a versatile building block for pharmaceuticals and advanced materials. Its unique arrangement of bromo, fluoro, and isopropyl substituents imparts a distinct reactivity profile. The carbon-bromine bond serves as the primary reactive handle for a host of metal-mediated cross-coupling reactions and the formation of organometallic intermediates. In contrast, the carbon-fluorine bond is largely inert under these conditions but influences the electronic properties of the ring and can participate in nucleophilic aromatic substitution under harsh conditions. The isopropyl group provides steric bulk and weak electronic activation, influencing the regioselectivity of certain reactions. This guide provides a comprehensive analysis of the molecule's synthetic utility, focusing on its participation in organometallic transformations and metal-catalyzed cross-coupling reactions, which are central to its application in modern drug discovery and development.
Introduction
The strategic functionalization of aromatic rings is a cornerstone of modern chemical synthesis. Molecules that possess multiple, orthogonally reactive functional groups are invaluable as they allow for the sequential and regioselective construction of complex molecular architectures. 4-Bromo-1-fluoro-2-isopropylbenzene, with its distinct electronic and steric properties, has emerged as a key intermediate for this purpose.[1] The presence of a labile bromine atom, a robust fluorine atom, and a sterically directing isopropyl group allows for a predictable and controlled sequence of chemical transformations. This guide, intended for researchers and drug development professionals, elucidates the core reactivity principles of this compound, explains the causality behind its reaction profile, and provides actionable protocols for its use in synthesis.
Physicochemical Properties
A summary of the key physical and chemical properties of 4-Bromo-1-fluoro-2-isopropylbenzene is presented below. These properties are essential for its handling, storage, and use in experimental setups.
The synthesis of 4-Bromo-1-fluoro-2-isopropylbenzene typically starts from commercially available, less substituted precursors. A common and logical route involves the bromination of 1-fluoro-2-isopropylbenzene.
Workflow: Synthesis via Electrophilic Bromination
Caption: Synthetic pathway to the target molecule.
Protocol: Electrophilic Bromination
This protocol outlines a representative procedure for the synthesis of the title compound.
Reaction Setup: To a solution of 1-fluoro-2-isopropylbenzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and protected from light, add a catalytic amount of a Lewis acid such as iron(III) bromide.
Reagent Addition: Cool the mixture in an ice bath (0°C). Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise over 30 minutes. Alternatively, N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid can be used.
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to neutralize unreacted bromine.
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 4-Bromo-1-fluoro-2-isopropylbenzene.
Causality: The directing effects of the substituents are key to the regioselectivity of this reaction. Both the fluoro and isopropyl groups are ortho, para-directors. The fluorine atom directs to its para position (C4), and the isopropyl group also directs to its para position (C4). Since both groups reinforce the activation of the C4 position, and this position is sterically accessible, bromination occurs with high regioselectivity at this site.
Reactivity Profile
The reactivity of 4-Bromo-1-fluoro-2-isopropylbenzene is dominated by the carbon-bromine bond, which provides a versatile entry point for carbon-carbon and carbon-heteroatom bond formation.
Caption: Overview of the reactivity of the title molecule.
Formation of Organometallic Intermediates
The C-Br bond is readily converted into highly nucleophilic organometallic reagents, reversing the polarity of the carbon atom from electrophilic to nucleophilic (umpolung).
a) Grignard Reagent Formation
The reaction of 4-Bromo-1-fluoro-2-isopropylbenzene with magnesium metal produces the corresponding Grignard reagent.[5][6] This is a foundational transformation for forming new C-C bonds.[6]
Principle: Magnesium metal undergoes oxidative insertion into the carbon-bromine bond.[5] This reaction must be performed under strictly anhydrous conditions as Grignard reagents are strong bases and will be quenched by protic solvents like water.[5][7]
Protocol: Grignard Reagent Preparation
Activation of Magnesium: Place magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen). Add a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warm with a heat gun to activate the magnesium surface.[5][7]
Initiation: Add a small portion of a solution of 4-Bromo-1-fluoro-2-isopropylbenzene in anhydrous tetrahydrofuran (THF) or diethyl ether. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.
Addition: Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating until all the magnesium has been consumed. The resulting grey-black solution of the Grignard reagent is ready for reaction with various electrophiles (e.g., aldehydes, ketones, CO₂).
b) Organolithium Reagent Formation
Treatment with a strong organolithium base, such as n-butyllithium, at low temperatures results in halogen-metal exchange to form the corresponding aryllithium species.[8][9]
Principle: This is an equilibrium process where the more stable organolithium reagent is formed. Aryllithiums are generally more stable than alkyllithiums, driving the reaction forward.[9] This reaction is typically faster and cleaner than Grignard formation but requires lower temperatures (-78°C) to prevent side reactions.
Protocol: Halogen-Metal Exchange
Setup: Dissolve 4-Bromo-1-fluoro-2-isopropylbenzene in anhydrous THF in a flame-dried flask under an inert atmosphere.
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
Addition: Slowly add a solution of n-butyllithium (1.0-1.1 eq.) in hexanes dropwise via syringe, keeping the internal temperature below -70°C.
Stirring: Stir the resulting solution at -78°C for 30-60 minutes before adding an electrophile.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the most prominent application of this molecule, enabling the precise formation of C-C, C-N, and C-O bonds.[10][11] The general order of reactivity for oxidative addition to Palladium(0) is C-I > C-Br > C-OTf >> C-Cl >> C-F.[12] This differential reactivity ensures that cross-coupling reactions occur exclusively at the C-Br bond, leaving the C-F bond intact for potential later-stage functionalization.
a) Suzuki-Miyaura Coupling
This reaction forms a C-C bond between 4-Bromo-1-fluoro-2-isopropylbenzene and an organoboron compound (e.g., a boronic acid or ester).
Principle: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[13]
Representative Protocol:
Setup: To a flask, add 4-Bromo-1-fluoro-2-isopropylbenzene (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
Solvent: Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.
Reaction: Degas the mixture by bubbling argon through it for 15-20 minutes, then heat to reflux (typically 80-110°C) until the starting material is consumed (monitored by TLC or LC-MS).
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, and concentrate.
Purification: Purify the residue by column chromatography.
b) Buchwald-Hartwig Amination
This powerful method forms a C-N bond between the aryl bromide and a primary or secondary amine.[14][15]
Principle: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. A key feature is the use of specialized phosphine ligands on the palladium catalyst that facilitate the C-N reductive elimination step.[15][16]
Representative Protocol:
Setup: In an inert atmosphere glovebox or using Schlenk techniques, combine 4-Bromo-1-fluoro-2-isopropylbenzene (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq.).
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
Reaction: Seal the vessel and heat the mixture (typically 80-110°C) with stirring until the reaction is complete.
Work-up and Purification: After cooling, the reaction is typically filtered through a pad of celite, concentrated, and purified by column chromatography.
c) Sonogashira Coupling
This reaction couples the aryl bromide with a terminal alkyne to form an internal alkyne, a valuable functional group.[17][18]
Principle: The standard Sonogashira reaction uses a dual catalytic system of palladium and copper(I).[18] The palladium catalyst activates the aryl bromide, while the copper(I) salt reacts with the alkyne to form a copper acetylide, which then participates in the transmetalation step of the palladium cycle.[17]
Representative Protocol:
Setup: To a flask containing 4-Bromo-1-fluoro-2-isopropylbenzene (1.0 eq.) and the terminal alkyne (1.2 eq.), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
Solvent and Base: Dissolve the components in a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the reaction base. Anhydrous THF can be used as a co-solvent.
Reaction: After deoxygenating the mixture, stir at room temperature or with gentle heating until completion.
Work-up and Purification: The work-up involves filtering off the amine hydrobromide salt, concentrating the filtrate, and purifying the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While the primary reactivity is at the C-Br bond, the C-F bond can be a site for nucleophilic aromatic substitution (SNAr), but this is significantly less favorable than metal-mediated reactions.[19]
Principle: SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically nitro groups, positioned ortho or para to the leaving group.[19][20] The mechanism involves the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[20]
Reactivity of 4-Bromo-1-fluoro-2-isopropylbenzene: This molecule lacks strong EWGs. The isopropyl group is electron-donating and the bromine is only weakly withdrawing. Therefore, SNAr at the fluorine position would require extremely harsh conditions (strong nucleophiles, high temperatures) and is not a common or synthetically useful pathway for this substrate. In SNAr, fluoride is often a better leaving group than bromide because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic.[21][22]
Safety and Handling
As with all halogenated aromatic compounds, proper safety precautions must be observed.
Hazards: Causes skin and serious eye irritation.[23][24] May be harmful if swallowed or in contact with skin.[25] It is also considered toxic to aquatic life with long-lasting effects.[24][26]
Precautions:
Handle in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[23]
Avoid inhalation of vapors and contact with skin and eyes.[26]
Store in a tightly closed container in a cool, dry place away from ignition sources.[4]
Conclusion
4-Bromo-1-fluoro-2-isopropylbenzene is a strategically designed synthetic intermediate whose reactivity is overwhelmingly governed by the carbon-bromine bond. This site serves as a versatile anchor for a wide array of high-yield and selective palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, the C-Br bond allows for the facile generation of nucleophilic Grignard and organolithium reagents. The C-F bond remains largely unreactive under these conditions, providing chemical stability and influencing the electronic landscape of the molecule. This predictable and orthogonal reactivity makes 4-Bromo-1-fluoro-2-isopropylbenzene an exceptionally valuable tool for medicinal chemists and materials scientists in the rational design and synthesis of complex target molecules.
References
PubChem. (n.d.). 4-Bromo-1-fluoro-2-propylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 1-Bromo-4-fluoro-2-isopropylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
University of Evansville. (n.d.). The Grignard Reaction. Retrieved from [Link]
Mamane, V. (2008). Metal-Catalyzed Cross-Coupling Reactions for Ferrocene Functionalization: Recent Applications in Synthesis, Material Science and Asymmetric Catalysis. Mini-Reviews in Organic Chemistry, 5, 303-312.
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
Purgato, F., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines [Image]. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-... [Table]. Retrieved from [Link]
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
PubChem. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
Garst, J. F. (n.d.).
Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
AbeBooks. (n.d.). Metal-Catalyzed Cross-coupling Reactions. Retrieved from [Link]
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Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Retrieved from [Link]
Dehli, J. R., & Schlosser, M. (2016).
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]
MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
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Topic: Chemo- and Regioselective Functionalization of 4-Bromo-1-fluoro-2-isopropylbenzene via Electrophilic Aromatic Substitution Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scien...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chemo- and Regioselective Functionalization of 4-Bromo-1-fluoro-2-isopropylbenzene via Electrophilic Aromatic Substitution
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The Scaffold Challenge
4-Bromo-1-fluoro-2-isopropylbenzene (CAS: 112611-93-5) represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors (e.g., KRAS G12C effectors) where the isopropyl group provides hydrophobic pocket filling, and the halogen handle (Br) allows for palladium-catalyzed cross-coupling.
However, functionalizing this core via Electrophilic Aromatic Substitution (EAS) presents a complex regiochemical puzzle. The ring contains three competing directors: a strongly electronegative fluorine, a sterically bulky activator (isopropyl), and a deactivating halogen (bromine).
This guide provides a definitive mechanistic analysis and validated protocols for the EAS of this substrate, specifically focusing on Nitration and Chlorosulfonation , while delineating the boundaries where EAS fails and lithiation strategies must take over.
Mechanistic Analysis: The Regioselectivity Matrix
To achieve high yield and purity, one must quantify the competing electronic and steric vectors on the benzene ring.
2.1 The Directors
Fluorine (C1): Strong inductive deactivator (
), but an ortho/para director due to resonance ().
Isopropyl (C2): Moderate activator (
), ortho/para director.
Bromine (C4): Deactivator, ortho/para director.
2.2 Site Availability Analysis
We evaluate the three open positions (C3, C5, C6) for electrophilic attack (
):
Position
Electronic Environment
Steric Environment
Predicted Outcome
C3
Ortho to Isopropyl (Activating)Ortho to Bromine (Deactivating)
Severe Clashing: Sandwiched between the bulky isopropyl group and the large bromine atom.
Trace/None (Sterically Blocked)
C5
Para to Isopropyl (Activating) Ortho to Bromine (Deactivating)
Accessible. The most electron-rich site due to the para-directing effect of the alkyl group.
Major Product (>90%)
C6
Ortho to Fluorine (Weakly Activating via Resonance)Meta to Isopropyl (Neutral/Deactivated)
Accessible, but electronically inferior. The strongest activator (iPr) does not direct here.
Minor Impurity (<5%)
2.3 The "Ipso" Threat
Researchers must be aware of Nitrodeisopropylation . In highly acidic media (e.g., fuming
), the isopropyl group at C2 can be cleaved and replaced by a nitro group via ipso attack, particularly because the C2 position is para to the Bromine (weak director) and ortho to Fluorine. Temperature control is the critical mitigation strategy.
Visualizing the Reaction Pathway
The following logic map details the decision tree for functionalizing this scaffold.
Figure 1: Regioselectivity logic flow. Green paths indicate the kinetically favored route; red paths indicate thermodynamic or steric barriers.
Core Protocol: Selective Nitration
This protocol targets the synthesis of 4-bromo-1-fluoro-2-isopropyl-5-nitrobenzene . The nitro group serves as a masked aniline, essential for subsequent amide coupling.
Equipment: Jacketed reactor or cryo-bath capable of maintaining -10°C.
4.2 Step-by-Step Methodology
Step
Action
Critical Parameter (Why?)
1
Preparation
Dissolve substrate in (5 vol) at -10°C. Ensure vigorous stirring.
2
Addition
Add (1.05 eq) portion-wise over 30 minutes.
3
Reaction
Stir at 0°C for 2 hours. Monitor by HPLC/TLC.
4
Quench
Pour reaction mixture onto crushed ice (10 vol).
5
Workup
Extract with DCM (). Wash organic layer with sat. until neutral.
6
Isolation
Dry over , filter, and concentrate.
Author's Note on Safety: The combination of nitric acid and organic solvents can form explosive mixtures. Always quench into water, never water into acid.
Alternative Functionalization: Chlorosulfonation
For researchers developing sulfonamide-based inhibitors, direct chlorosulfonation is viable but requires forcing conditions due to the deactivated ring.
Protocol Summary:
Reagent: Chlorosulfonic acid (
, 5.0 eq) acts as both solvent and reagent.
Temperature: 0°C to RT. (Heating to 50°C may be required but increases desulfonation risk).
Regioselectivity: Exclusively C5.
Workup: Quench onto ice carefully (violent reaction). Extract immediately with EtOAc; sulfonyl chlorides are hydrolytically unstable.
Strategic Divergence: When EAS Fails
If the target requires functionalization at C3 (the sterically crowded pocket) or C6 , EAS will fail. You must switch mechanisms to Directed Ortho Metalation (DoM) or Lithium-Halogen Exchange .
To Access C3: Impossible via standard methods. Requires de novo synthesis of the ring.
To Access C6 (Ortho to F): Use LDA at -78°C. The fluorine atom is a strong Ortho-Directing Group (ODG) for lithiation.
Reaction: Substrate + LDA
[Li-Intermediate at C6] Quench with Electrophile ().
Warning: Lithium-Halogen exchange at C4-Br is a competing reaction (very fast). You must use non-nucleophilic bases and ultra-low temperatures, or protect the Bromine (not feasible here). Recommendation: Use the C4-Br for Li-exchange to functionalize C4, not C6.
References
PubChem. (n.d.).[1] 4-Bromo-1-fluoro-2-isopropylbenzene (CID 50997868).[2] National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
RSC Perkin Transactions 2. (1980). Nitration of isopropylbenzene and derivatives: nitrodeisopropylation.[3] Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
Grignard reagent formation from 4-Bromo-1-fluoro-2-isopropylbenzene
Application Note: Controlled Synthesis of (4-Fluoro-3-isopropylphenyl)magnesium Bromide Executive Summary This technical guide details the protocol for converting 4-Bromo-1-fluoro-2-isopropylbenzene (CAS: N/A for specifi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Controlled Synthesis of (4-Fluoro-3-isopropylphenyl)magnesium Bromide
Executive Summary
This technical guide details the protocol for converting 4-Bromo-1-fluoro-2-isopropylbenzene (CAS: N/A for specific isomer, generic aryl bromide protocols apply) into its corresponding Grignard reagent, (4-Fluoro-3-isopropylphenyl)magnesium bromide .
This transformation is critical for introducing the 4-fluoro-3-isopropylphenyl motif—a pharmacophore often used to modulate metabolic stability and lipophilicity in drug candidates. While the isopropyl group provides steric bulk and the fluorine atom modulates electronics, their specific meta and para relationships to the reactive center (C4) allow for a robust magnesium insertion. However, the high lipophilicity of the substrate and the potential for Wurtz coupling require precise control of temperature and initiation.
This guide presents two validated methodologies:
Method A (Classical): Direct Magnesium Insertion (Cost-effective, scalable).
Method B (Turbo): Magnesium-Halogen Exchange via
(High fidelity, low temperature).
Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8]
Before initiating synthesis, it is vital to understand the steric and electronic environment of the substrate.
Feature
Structural Position
Impact on Grignard Formation
Reactive Center
C-Br at Position 4
Active Site. The C-Br bond is weaker than C-F, ensuring selective insertion.
Electronic Modulator
F at Position 1
Para-Effect. Fluorine is electron-withdrawing (inductive), stabilizing the resulting carbanion character. Being para to the Br prevents ortho-elimination (Benzyne formation), enhancing stability.
Steric Modulator
Isopropyl at Position 2
Meta-Effect. The bulky isopropyl group is meta to the reaction site (C4). Unlike an ortho substituent, it does not significantly hinder Mg insertion, but it increases the solubility of the resulting Grignard in THF.
Key Risk:Wurtz Coupling (Biaryl Formation).
Due to the activated nature of the C-Br bond and the lipophilicity of the substrate, high local concentrations of the aryl halide can lead to homocoupling.
Mitigation: Slow addition rates and rigorous temperature control.[1]
Pre-Flight Checklist: Materials & Safety
Safety Warning: Grignard reagents are pyrophoric and react violently with water. All operations must be performed under a positive pressure of inert gas (Nitrogen or Argon).
Magnesium (Method A): Turnings or coarse powder (99.9%). Note: Crushing turnings with a mortar and pestle immediately before use exposes fresh lattice sites.
Figure 1: General workflow for Grignard formation. Method B skips "Mg Activation" and moves directly to low-temp addition.
Protocol A: Classical Magnesium Insertion
Best for: Scale-up (>10g), cost-sensitive processes, and robust substrates.
Step-by-Step Procedure:
Apparatus Preparation:
Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with inert gas inlet), and a pressure-equalizing addition funnel.
Flame-dry the apparatus under vacuum and backfill with Argon (repeat 3x).
Magnesium Loading & Activation:
Add Magnesium turnings (1.2 equivalents) to the flask.
Dry Activation: Stir the dry Mg vigorously for 5 minutes to mechanically abrade the surface.
Add a single crystal of Iodine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
) .
Heat the flask bottom gently with a heat gun until violet vapors appear and coat the Mg, then allow to cool.
Solvent & Initiation:
Add enough Anhydrous THF to just cover the Mg turnings.
Prepare a solution of 4-Bromo-1-fluoro-2-isopropylbenzene (1.0 equiv) in Anhydrous THF (Concentration ~1.0 M).
Add 5-10% of the substrate solution to the Mg.
Observation: Watch for turbidity, bubbling, and the disappearance of the iodine color (brown/violet
clear/grey).
Troubleshooting: If initiation does not occur within 5 minutes, add 2 drops of 1,2-dibromoethane and apply gentle heat.
Elongation:
Once initiated (exotherm detected), begin the dropwise addition of the remaining substrate solution.
Rate Control: Adjust the addition rate to maintain a gentle, self-sustained reflux without external heating.
Note: If the reaction cools too much, Wurtz coupling becomes less likely, but the reaction may stall. If it gets too hot, Wurtz coupling increases. "Gentle reflux" is the sweet spot.
Completion:
After addition is complete, reflux externally (oil bath at 65°C) for 1 hour to ensure full conversion.
Cool to room temperature.[2][1][3][4] The solution should be dark grey/brown.
Protocol B: The "Turbo" Method (Halogen Exchange)
Best for: High-value synthesis, library generation, and preventing side reactions.
Mechanism:
Step-by-Step Procedure:
Preparation:
Flame-dry a Schlenk flask or 2-neck flask under Argon.
Charge the flask with 4-Bromo-1-fluoro-2-isopropylbenzene (1.0 equiv) .
Dissolve in Anhydrous THF to reach a concentration of 0.5 M.
Exchange Reaction:
Cool the solution to -15°C (Ice/Salt bath) or 0°C . Note: The isopropyl group aids solubility, preventing precipitation at low temps.
Add
(1.1 equivalents) dropwise via syringe over 10 minutes.
Rate: Moderate. The reaction is not highly exothermic but requires mixing.
Incubation:
Allow the mixture to stir at 0°C for 1 hour , then warm to Room Temperature for 1 hour .
Monitoring: Aliquot 0.1 mL, quench with water, and check by GC/MS. You should see the disappearance of the Bromide starting material and the appearance of 1-fluoro-2-isopropylbenzene (the reduced product).
Analytical Method: Titration
Never assume the theoretical yield. Titrate the reagent before use.[5]
Dissolve in 2 mL of 0.5 M LiCl in THF (The LiCl accelerates the reaction of Grignard with Iodine).
Titrate your Grignard solution into the Iodine solution until the brown color vanishes (becomes clear/colorless).
Calculation:
(Where 254 is the MW of )
Decision Matrix & Troubleshooting
Figure 2: Troubleshooting common failure modes.
Common Issues:
"The reaction won't start": Aryl bromides can be stubborn.[6] If
fails, use DIBAL-H (1 mol%) as a scavenger/activator, or switch to Method B.
"Yield is low (<70%)": Likely moisture ingress. Ensure the LiCl solution used in titration is dry (hygroscopic!).
References
Knochel, P., et al. (2004).[3] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. [Link]
Lin, H.-S., & Paquette, L. A. (1994). "Titration of Organolithiums and Grignard Reagents." Synthetic Communications.
Application Notes & Protocols: The Strategic Use of 4-Bromo-1-fluoro-2-isopropylbenzene in Pharmaceutical Intermediate Synthesis
Abstract 4-Bromo-1-fluoro-2-isopropylbenzene has emerged as a valuable and versatile building block in modern medicinal chemistry and process development. Its unique substitution pattern—featuring a reactive bromine atom...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-Bromo-1-fluoro-2-isopropylbenzene has emerged as a valuable and versatile building block in modern medicinal chemistry and process development. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling or metallation, a modulating fluorine atom to enhance metabolic stability and binding affinity, and a bulky isopropyl group to confer specific steric and lipophilic properties—makes it an attractive starting point for the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth analysis of its properties, strategic applications, and detailed, field-proven protocols for its use in key synthetic transformations. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can adapt and optimize these protocols for their specific drug discovery programs.
Introduction: The Strategic Value of a Polysubstituted Arene
In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of starting materials is a critical decision that influences the efficiency, scalability, and ultimate success of a synthetic route.[1][2] 4-Bromo-1-fluoro-2-isopropylbenzene (IUPAC Name: 4-bromo-1-fluoro-2-propan-2-ylbenzene) is a trifunctionalized aromatic compound that offers a compelling combination of features for drug development professionals.[3]
The strategic utility of this molecule can be deconstructed by analyzing its substituents:
Bromine Atom: Serves as the primary reactive handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, which are foundational methods for constructing the carbon-carbon and carbon-heteroatom bonds prevalent in modern pharmaceuticals.[4][5] It is also readily converted into an organometallic species via metal-halogen exchange.
Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic stability, bioavailability, and binding affinity.[6] Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.
Isopropyl Group: This bulky, lipophilic group provides a steric director and can be crucial for fitting into hydrophobic pockets of target proteins. It influences the overall conformation and solubility profile of the resulting molecule.
This guide provides robust protocols for leveraging the unique reactivity of 4-Bromo-1-fluoro-2-isopropylbenzene, focusing on the transformations most relevant to pharmaceutical synthesis.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.
This compound is considered hazardous and requires careful handling in a controlled laboratory environment.[10] Always consult the full Safety Data Sheet (SDS) before use.[11]
Hazard Category
GHS Pictogram
Hazard Statement(s)
Precautionary Measures
Acute Toxicity / Irritation
GHS07 (Warning)
H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Core Synthetic Applications & Protocols
The primary synthetic utility of 4-Bromo-1-fluoro-2-isopropylbenzene is centered on the transformation of the C-Br bond. We present detailed protocols for two of the most powerful and widely used reaction classes in pharmaceutical synthesis: Suzuki-Miyaura cross-coupling and regioselective lithiation.
This reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond to create biaryl or aryl-vinyl structures.[5] The protocol below is a general, robust procedure adaptable to a wide range of boronic acids or esters.
Causality and Expertise: The choice of a palladium catalyst and ligand is critical. The steric hindrance from the ortho-isopropyl and ortho-fluoro groups necessitates the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination to deliver the product efficiently. A mixed solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.
Synthesis of novel heterocyclic compounds using 4-Bromo-1-fluoro-2-isopropylbenzene
Application Note: Strategic Utilization of 4-Bromo-1-fluoro-2-isopropylbenzene in Heterocyclic Synthesis Executive Summary This guide details the synthetic utility of 4-Bromo-1-fluoro-2-isopropylbenzene (CAS 112611-93-5)...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 4-Bromo-1-fluoro-2-isopropylbenzene in Heterocyclic Synthesis
Executive Summary
This guide details the synthetic utility of 4-Bromo-1-fluoro-2-isopropylbenzene (CAS 112611-93-5) , a high-value scaffold for medicinal chemistry.[1] This intermediate offers a unique triad of properties: the bromine atom serves as a versatile handle for metal-catalyzed cross-coupling; the fluorine atom modulates metabolic stability and pKa; and the isopropyl group provides steric bulk that can enhance selectivity and solubility.
We present two validated workflows:
The "Suzuki Gateway": Rapid access to biaryl heterocycles via Palladium-catalyzed cross-coupling.
The "Formyl Divergence": Lithium-halogen exchange followed by condensation to construct novel benzimidazole pharmacophores.
Strategic Analysis: Reactivity Profile
Successful utilization of this compound requires understanding the hierarchy of reactivity between its three functional groups.
Functional Group
Reactivity Mode
Strategic Application
Aryl Bromide (C-Br)
High (Pd-Catalyzed / Li-Exchange)
Primary site for chain extension or functionalization. The C-Br bond is significantly more reactive than the C-F bond, allowing chemoselective transformation.
Aryl Fluoride (C-F)
Low (SNAr) / Metabolic Blocker
Generally inert to standard coupling conditions, ensuring it remains intact in the final drug candidate to block metabolic oxidation at the para-position.
Isopropyl Group
Steric / Electronic
Electron-donating (+I effect). Provides steric bulk ortho to the fluorine, potentially directing ortho-lithiation away from the C2 position if C-H activation is attempted.
Application Note 1: The "Suzuki Gateway"
Objective: Synthesis of 4-(4-Fluoro-3-isopropylphenyl)pyridine (Biaryl Scaffold).
This protocol utilizes the Suzuki-Miyaura coupling to attach a pre-formed heterocyclic ring. The steric bulk of the isopropyl group (meta to the bromine) does not significantly hinder the reaction but suppresses homocoupling side reactions.
Inerting: Charge a reaction vial with the boronic acid, Pd catalyst, and base. Seal and purge with Argon for 5 minutes.
Addition: Dissolve the aryl bromide in degassed 1,4-dioxane and inject into the vial. Add degassed water.
Reaction: Heat the mixture to 90°C for 4–6 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting bromide (Rf ~0.8) should disappear; the pyridyl product (Rf ~0.3) will appear.[2]
Workup: Cool to RT. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
Purification: Flash chromatography on silica gel.
Expert Insight: The use of Pd(dppf)Cl₂ is critical here. The large bite angle of the dppf ligand stabilizes the Pd(0) species, preventing catalyst decomposition which is common with electron-rich aryl bromides [1].
Application Note 2: The "Formyl Divergence"
Objective: De Novo Synthesis of 2-(4-Fluoro-3-isopropylphenyl)-1H-benzimidazole.
This workflow demonstrates the conversion of the C-Br bond into a reactive aldehyde, followed by ring closure. This is ideal for generating libraries of benzimidazoles, oxazoles, or quinolines.
Caption: Step-by-step protocol for converting the aryl bromide to a benzimidazole.
Troubleshooting & Optimization (Expertise)
Issue
Probable Cause
Corrective Action
Low Yield in Suzuki
Protodebromination (Reduction of C-Br)
Ensure strictly anhydrous conditions if using hydride-sensitive catalysts. Switch to Pd(PPh₃)₄ or increase catalyst loading.
Incomplete Lithiation
Moisture in THF
Distill THF over Na/Benzophenone. Ensure internal temperature stays below -70°C during n-BuLi addition.
Regioisomer Contamination
Ortho-lithiation (Directed by F)
While the bulky isopropyl group at C2 protects C3, ortho-lithiation at C6 (ortho to F) is a minor risk. The rapidity of Li-Br exchange at -78°C usually favors the C4 position kinetically. Do not allow the temperature to rise before adding DMF.
References
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Beaulieu, C., et al. (2003). Sodium Metabisulfite: A Mild and Efficient Reagent for the Synthesis of Benzimidazoles. Tetrahedron Letters, 44(4), 739-743.
BenchChem. (n.d.). 4-Bromo-1-fluoro-2-isopropylbenzene Product Data. Retrieved from
Application Note & Protocols: Strategic Derivatization of 4-Bromo-1-fluoro-2-isopropylbenzene for Medicinal Chemistry
Abstract 4-Bromo-1-fluoro-2-isopropylbenzene is a key building block in medicinal chemistry, offering a unique combination of substituents that are highly valuable in drug design. The fluorine atom can enhance metabolic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-Bromo-1-fluoro-2-isopropylbenzene is a key building block in medicinal chemistry, offering a unique combination of substituents that are highly valuable in drug design. The fluorine atom can enhance metabolic stability and binding affinity, the isopropyl group modulates lipophilicity and steric profile, and the bromine atom serves as a versatile synthetic handle for introducing molecular diversity. This guide provides a comprehensive overview of strategic approaches for the derivatization of this scaffold, focusing on robust, high-yield palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are presented, along with insights into experimental design and mechanistic considerations to empower researchers in the synthesis of novel molecular entities.
Introduction: The Strategic Value of the Scaffold
In the intricate process of drug discovery, the selection of starting materials is a critical determinant of success. 4-Bromo-1-fluoro-2-isopropylbenzene has emerged as a privileged scaffold due to the advantageous properties conferred by its distinct functional groups.[1]
Fluorine: The introduction of fluorine is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1]
Isopropyl Group: This bulky, lipophilic group can provide crucial steric interactions within a binding pocket and improve oral bioavailability by increasing the molecule's overall lipophilicity.
Bromine: The C-Br bond is the primary site for synthetic elaboration. It is an excellent electrophile for a wide array of powerful and reliable cross-coupling reactions, allowing for the systematic construction of compound libraries for structure-activity relationship (SAR) studies.[1]
This document serves as a practical guide for chemists to effectively utilize this versatile building block, transforming it into a diverse set of derivatives for downstream applications in drug development.
Physicochemical Properties & Safety
It is imperative to handle all chemicals with appropriate safety precautions. A summary of the key properties and safety information for 4-Bromo-1-fluoro-2-isopropylbenzene is provided below.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Strategic Approaches to Derivatization
The primary and most effective strategy for derivatizing 4-bromo-1-fluoro-2-isopropylbenzene is through palladium-catalyzed cross-coupling reactions at the C-Br bond. These reactions are cornerstones of modern medicinal chemistry due to their reliability, functional group tolerance, and broad substrate scope.
Caption: Key derivatization pathways for 4-Bromo-1-fluoro-2-isopropylbenzene.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used method for forming C(sp²)-C(sp²) bonds.[6] It couples the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[7][8]
Why this choice? The reaction conditions are generally mild, and the boronic acid reagents are often commercially available, stable, and have low toxicity.[8] This allows for the rapid generation of diverse bi-aryl and heteroaryl structures, which are common motifs in bioactive molecules.
Mechanism Insight: The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species (activated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7][9]
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is the premier method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine.[10]
Why this choice? Aryl amines are fundamental components of countless pharmaceuticals. The Buchwald-Hartwig amination provides a direct and highly efficient route to access these structures.[10] It has largely replaced older, harsher methods like Ullmann condensation.
Mechanism Insight: Similar to the Suzuki coupling, the mechanism proceeds via oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to yield the aryl amine product.[10] The choice of ligand is critical to facilitate the reductive elimination step.
Detailed Experimental Protocols
The following protocols are robust starting points and may be optimized for specific substrates. All reactions must be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to ensure catalyst stability and reaction efficiency.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the synthesis of 4-fluoro-2-isopropyl-1,1'-biphenyl.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-1-fluoro-2-isopropylbenzene, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.[6]
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon gas. Repeat this cycle three times.
Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water (typically a 4:1 to 5:1 ratio) via syringe to achieve a final concentration of ~0.2 M with respect to the aryl bromide.[6]
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol details the synthesis of 4-(4-fluoro-2-isopropylphenyl)morpholine.
Reaction Setup: In a glovebox or under a positive flow of argon, add sodium tert-butoxide, XPhos, and Pd₂(dba)₃ to an oven-dried Schlenk tube.
Reagent Addition: Remove the tube from the glovebox. Add 4-Bromo-1-fluoro-2-isopropylbenzene, followed by morpholine, and anhydrous toluene via syringe.
Inert Atmosphere: The system should already be under an inert atmosphere. Ensure the seal is secure.
Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir vigorously.[11]
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-8 hours.[11]
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.[11] Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product via flash column chromatography to yield the desired aryl amine.
Conclusion and Outlook
4-Bromo-1-fluoro-2-isopropylbenzene is a highly valuable and tractable starting material for medicinal chemistry campaigns. The palladium-catalyzed cross-coupling reactions detailed herein provide reliable and versatile methods for its derivatization.[12][13][14] By mastering these protocols, researchers can efficiently generate libraries of novel compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery. The principles and procedures outlined in this guide are foundational and can be adapted to a wide range of coupling partners, enabling the synthesis of complex and innovative molecular architectures.
References
PubChem. 4-Bromo-1-fluoro-2-propylbenzene | C9H10BrF | CID 25243806. Available from: [Link].
NINGBO INNO PHARMCHEM CO.,LTD. CAS 201849-15-2: A Key Fluorinated Intermediate for Drug Discovery. Available from: [Link].
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link].
PubChem. 1-Bromo-4-fluoro-2-isopropylbenzene | C9H10BrF | CID 20754498. Available from: [Link].
Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link].
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link].
U.S. Environmental Protection Agency. 4-Bromo-1-(bromomethyl)-2-fluoro-benzene Properties. Available from: [Link].
SciSpace. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Available from: [Link].
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link].
Chhanikar, P. T. et al. Derivatizing Reagents for Detection of Organic Compounds By HPLC. Available from: [Link].
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].
Taylor & Francis. Derivatization – Knowledge and References. Available from: [Link].
Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available from: [Link].
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link].
ResearchGate. Recent progress in the development of derivatization reagents having a benzofuran structure. Available from: [Link].
MDPI. Chemical Derivatization in Flow Analysis. Available from: [Link].
Google Patents. CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole.
Application Note: Scalable Synthesis of 4-Bromo-1-fluoro-2-isopropylbenzene
Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-Bromo-1-fluoro-2-isopropylbenzene , a critical intermediate in the manufacturing of SGLT2 inhibitors and other metabolica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-Bromo-1-fluoro-2-isopropylbenzene , a critical intermediate in the manufacturing of SGLT2 inhibitors and other metabolically stable aryl-fluorides.
While direct bromination of 1-fluoro-2-isopropylbenzene appears to be the shortest path, it is not recommended for scale-up due to poor regioselectivity (favoring the 5-bromo isomer due to the directing power of the isopropyl group). This guide presents the Aniline Route , utilizing 2-isopropylaniline as the starting material. This pathway guarantees the correct 1,2,4-substitution pattern via highly selective bromination followed by a Balz-Schiemann fluorination.
Strategic Route Selection
The synthesis is designed to overcome the steric and electronic conflicts inherent in the target molecule.
The Regioselectivity Challenge
In 1-fluoro-2-isopropylbenzene, the isopropyl group (activator) directs electrophilic substitution to the para position relative to itself (Position 5). The fluorine (deactivator) directs para to itself (Position 4). Since activators dominate directing effects, direct bromination yields a mixture favoring the unwanted 5-bromo isomer.
The Solution: The Aniline Route
By starting with 2-isopropylaniline , we leverage the amino group's strong directing effect.
) in Acetic Acid is more cost-effective, but NBS is described here for higher safety margins and ease of handling in pilot batches.
Protocol
Charge: To a reactor equipped with a mechanical stirrer and temperature probe, add 2-isopropylaniline and Acetonitrile .
Cool: Chill the solution to 0–5°C . The reaction is exothermic; active cooling is mandatory.
Addition: Dissolve NBS in Acetonitrile (or add solid portion-wise if reactor design permits safe solid addition). Add slowly over 2 hours, maintaining internal temperature <10°C .
Mechanism:[3][4][5][6][7][8] The amino group activates the ring. Bromination occurs para to the amino group due to steric hindrance from the ortho isopropyl group.
Monitor: Stir at 0°C for 1 hour, then warm to room temperature (20–25°C). Monitor by HPLC (Target retention time ~4.5 min vs. SM ~2.1 min).
Quench: Add 5% aqueous NaHSO
(sodium bisulfite) to quench excess bromine/NBS.
Work-up: Concentrate ACN under reduced pressure. Dilute residue with Ethyl Acetate and water. Separate layers. Wash organic layer with brine.[2]
Isolation: Dry over Na
SO, filter, and concentrate. The product, 4-bromo-2-isopropylaniline , is typically a dark oil or low-melting solid that can be used directly or converted to the HCl salt for storage.
Step 2: Balz-Schiemann Fluorination
Objective: Conversion of the amino group to fluorine via a diazonium tetrafluoroborate salt.
Reagents & Materials
Reagent
Equiv.
Role
4-Bromo-2-isopropylaniline
1.0
Substrate
Tetrafluoroboric Acid (48% aq)
2.5
Acid/Counterion source
Sodium Nitrite (NaNO)
1.1
Diazotization agent
Water
5 Vol
Solvent
Toluene
5 Vol
Decomposition solvent
Protocol
Phase A: Diazotization
Acidification: In a corrosion-resistant reactor (Hastelloy or Glass-lined), charge 48% HBF
Salt Formation: Add 4-bromo-2-isopropylaniline slowly. The amine salt will precipitate. Ensure vigorous stirring to maintain a suspendable slurry.
Nitrosation: Dissolve NaNO
in minimal water. Add this solution dropwise to the reactor, strictly maintaining temperature <0°C .
Critical Control Point: Exceeding 0°C during addition can lead to premature decomposition and phenol byproducts.
Precipitation: Stir for 1 hour at -5°C. The diazonium tetrafluoroborate salt will precipitate as a solid.
Filtration: Filter the cold slurry. Wash the cake with cold 5% HBF
, then with cold diethyl ether (or MTBE) to remove moisture.
Safety Alert: Do not allow the filter cake to dry completely on the filter if using flammable solvents. Diazonium salts are shock-sensitive when dry. Proceed immediately to decomposition or keep wet with solvent.
Setup: Prepare a reactor with Toluene heated to 100°C (reflux).
Decomposition: Resuspend the wet diazonium salt in a small amount of toluene (or add solid portion-wise) and feed it slowly into the hot toluene.
Reaction: Ar-N
BF Ar-F + N(gas) + BF(gas).
Off-gas Management: Significant evolution of N
and BF will occur. The system must be vented through a Caustic Scrubber (NaOH) to neutralize BF.
Completion: Once gas evolution ceases, cool the mixture to room temperature.
Purification: Wash the toluene layer with water, 1N NaOH (to remove any phenols), and brine. Dry and concentrate.
Distillation: Purify the crude oil via vacuum distillation (bp approx. 85-90°C at 5 mmHg) to obtain 4-Bromo-1-fluoro-2-isopropylbenzene .
Process Safety & Hazard Analysis
Thermal Hazards (DSC Data)
The diazonium tetrafluoroborate intermediate is energetic.
Onset Temperature: Typically ~110°C (dry).
Energy Release: ~800 J/g.
Mitigation: Never dry the salt completely on a large scale. Use the "Dedieu" method (in-situ decomposition) or keep the cake solvent-wet.
Chemical Compatibility
Bromine/NBS: Incompatible with strong reducers. Corrosive to standard steel (SS304/316). Use glass-lined equipment.[3]
BF3 Gas: Highly toxic and corrosive.[6] Scrubber efficiency must be validated before starting Phase B.
Analytical Specifications
To validate the synthesis, the final product must meet the following criteria:
Test
Method
Specification
Appearance
Visual
Clear, colorless to pale yellow liquid
Purity
HPLC (254 nm)
> 98.0%
Identity
1H-NMR (CDCl3)
Consistent with structure
Isomer Content
GC/HPLC
< 0.5% (5-bromo isomer)
1H-NMR Characteristic Signals:
Isopropyl CH (septet): ~3.3 ppm.
Isopropyl CH3 (doublet): ~1.2 ppm.
Aromatic Region: Distinct coupling patterns for 1,2,4-substitution. The proton at C3 (between iPr and Br) will appear as a doublet (meta-coupling) or doublet of doublets, distinct from the C5 and C6 protons.
References
Regioselectivity of Bromination: Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry, 2008. (Validated General Principle).
Balz-Schiemann Protocol: Flood, D. T. "Fluorobenzene."[10][11][12] Organic Syntheses, Coll.[10][13] Vol. 2, p. 295, 1943. .
Safety of Diazonium Salts: Org. Process Res. Dev. "Safety Assessment of Diazonium Salts." 2020. .
Target Molecule Data: ChemicalBook Entry for CAS 125427-46-9. .
Dedieu Modification (One-pot): Dedieu, M., et al. "Process for the preparation of fluoroaromatic compounds." US Patent 4,096,196. .
Preventing dehalogenation of 4-Bromo-1-fluoro-2-isopropylbenzene
Welcome to the dedicated technical support guide for 4-Bromo-1-fluoro-2-isopropylbenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile build...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for 4-Bromo-1-fluoro-2-isopropylbenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The following troubleshooting guides and FAQs address a critical challenge encountered during its application: the undesired side reaction of dehalogenation, specifically, hydrodebromination. Our goal is to provide you with the mechanistic insights and practical solutions required to optimize your reaction outcomes and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and reactivity of 4-Bromo-1-fluoro-2-isopropylbenzene, with a focus on preventing dehalogenation.
Q1: What is dehalogenation and why is it a problem with 4-Bromo-1-fluoro-2-isopropylbenzene?
A1: Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond, in this case, the carbon-bromine bond.[1] The bromine atom is typically replaced by a hydrogen atom, a process called hydrodehalogenation, yielding 1-fluoro-2-isopropylbenzene as a significant byproduct. This side reaction is problematic as it consumes your starting material, complicates purification, and ultimately lowers the yield of your desired product. The carbon-bromine bond is weaker and more susceptible to cleavage than a carbon-chlorine bond, making aryl bromides more prone to this side reaction in certain conditions, particularly in palladium-catalyzed cross-coupling reactions.[2][3]
Q2: What is the primary mechanism leading to dehalogenation in cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), the most prevalent dehalogenation mechanism involves the formation of a palladium-hydride (Pd-H) species.[3] This highly reactive species can arise from several sources within the reaction mixture, including amine bases, alcohols, or residual water.[4] Once formed, the Pd-H species can intercept the aryl-palladium intermediate (Ar-Pd-Br) that is critical to the catalytic cycle. Instead of proceeding with the desired coupling partner, this intermediate undergoes reductive elimination with the hydride, releasing the dehalogenated arene (Ar-H) and regenerating the Pd(0) catalyst, which can then continue this undesired cycle.[3][4]
Q3: Are specific reaction types more prone to causing dehalogenation of this substrate?
A3: Yes. Palladium-catalyzed cross-coupling reactions are the most common context where dehalogenation is observed. The propensity for this side reaction can be particularly high in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This is due to the combination of a palladium catalyst, a base, and potential hydride sources (solvents, reagents, or water) that are fundamental to these transformations.[2][5] Conditions that favor the formation of Pd-H species, such as the use of strong alkoxide bases or protic solvents, will exacerbate the issue.[3]
Q4: Can light or temperature alone cause dehalogenation?
A4: While high temperatures can promote various side reactions, catalyst-free thermal dehalogenation typically requires very harsh conditions. However, photochemical dehalogenation is a known process.[6] Upon irradiation with UV light, aryl halides can undergo dehalogenation through a radical chain reaction, especially in the presence of a hydrogen donor like methanol.[6] Therefore, it is good practice to protect light-sensitive reactions from direct light, although palladium-catalyzed pathways are the more common culprits in a typical laboratory setting.
Troubleshooting Guide: Dehalogenation
This guide is structured to help you diagnose and solve dehalogenation issues observed in your experiments.
Problem 1: Significant formation of 1-fluoro-2-isopropylbenzene byproduct detected by GC-MS or NMR.
This is the most direct evidence of a dehalogenation side reaction. The troubleshooting approach should focus on systematically evaluating and optimizing the reaction components.
Logical Flow for Troubleshooting Dehalogenation
The following decision tree provides a structured approach to diagnosing and resolving issues with dehalogenation.
Technical Support Center: Grignard Formation with 4-Bromo-1-fluoro-2-isopropylbenzene
Welcome to the technical support center for the synthesis of Grignard reagents, with a specific focus on the formation of (4-fluoro-2-isopropylphenyl)magnesium bromide from 4-Bromo-1-fluoro-2-isopropylbenzene. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Grignard reagents, with a specific focus on the formation of (4-fluoro-2-isopropylphenyl)magnesium bromide from 4-Bromo-1-fluoro-2-isopropylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to equip you with the knowledge to navigate the intricacies of this specific Grignard reaction with confidence and success.
Understanding the Substrate: 4-Bromo-1-fluoro-2-isopropylbenzene
The successful formation of a Grignard reagent from 4-Bromo-1-fluoro-2-isopropylbenzene is a nuanced process, influenced by the electronic and steric properties of the substituents on the aromatic ring. The electron-withdrawing nature of the fluorine atom can decrease the electron density of the aromatic ring, making the carbon-bromine bond less susceptible to oxidative addition by magnesium. Conversely, the bulky isopropyl group introduces steric hindrance around the reaction center, which can impede the approach of the aryl halide to the magnesium surface. A thorough understanding of these factors is critical for effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 4-Bromo-1-fluoro-2-isopropylbenzene won't start. What are the most common reasons for this initiation failure?
A1: Failure to initiate is the most common hurdle in Grignard synthesis. The primary culprits are typically:
Passivated Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[1][2] This oxide layer must be removed or bypassed for the reaction to begin.
Presence of Moisture: Grignard reagents are potent bases and will readily react with even trace amounts of water in the glassware or solvent.[3][4] This will quench the reagent as it forms, preventing the reaction from sustaining itself.
Purity of Reagents: Impurities in the 4-Bromo-1-fluoro-2-isopropylbenzene or the solvent can inhibit the reaction.
Q2: I've observed the solution turning cloudy and the reaction appears to have started, but then it stops. What could be causing this stall?
A2: A reaction that initiates but fails to go to completion often points to a few key issues:
Insufficient Magnesium Activation: The initial activation of the magnesium may not have been thorough enough, leading to a limited number of reactive sites that are quickly consumed.
Low Purity of Magnesium: The use of low-purity magnesium can result in a lower yield of the Grignard reagent.[3]
Wurtz Coupling Side Reaction: A significant side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting aryl halide.[5][6] This consumes both the product and the starting material, leading to lower yields.
Q3: My reaction mixture has turned a dark brown or black color. Is this normal, and what does it indicate?
A3: A dark coloration is generally not a positive sign and can indicate side reactions or decomposition.[7] Potential causes include:
Wurtz Coupling Products: The formation of finely divided metal byproducts from side reactions can lead to a darker appearance.[7]
Impurities: Impurities present in the magnesium or the aryl halide can catalyze decomposition pathways.[7]
Overheating: Excessive heat can promote side reactions and decomposition of the Grignard reagent.
Q4: I'm concerned about the stability of the fluorine substituent in the presence of the Grignard reagent. Is there a risk of it being displaced?
A4: While Grignard reagents are highly reactive, the C-F bond in fluoroaromatics is generally stable under the conditions of Grignard formation and subsequent reactions. The primary concern is the successful formation of the Grignard reagent at the C-Br bond, not the displacement of the fluorine atom. However, it is always good practice to monitor for potential side products.
Troubleshooting Workflow
This workflow provides a logical progression for diagnosing and resolving issues with your Grignard reaction.
Caption: A logical flow for troubleshooting Grignard reaction issues.
Detailed Troubleshooting Guides
Guide 1: Overcoming Initiation Failure
Protocol: Magnesium Activation
The primary reason for a Grignard reaction failing to start is a passivated magnesium surface. Here are proven methods for activation:
Method A: Iodine Activation
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents).
Observation: Gently warm the flask with a heat gun. The disappearance of the purple iodine vapor and the formation of a grayish or brownish color on the magnesium surface indicates activation.[4]
Initiate Reaction: Add a small portion of your 4-Bromo-1-fluoro-2-isopropylbenzene solution in anhydrous ether or THF. Look for signs of reaction (gentle bubbling, cloudiness, and a slight exotherm).
Method B: 1,2-Dibromoethane (DBE) Activation
Preparation: Set up the reaction as described in Method A.
Initiation: Add a few drops of 1,2-dibromoethane to the magnesium suspension in a minimal amount of anhydrous solvent.[1][2]
Observation: The evolution of ethylene gas (bubbling) is a clear visual indicator of successful magnesium activation.[1] The reaction is: BrCH₂CH₂Br + Mg → CH₂=CH₂ (g) + MgBr₂.
Initiate Reaction: Once bubbling subsides, proceed with the addition of your aryl halide.
Method C: Mechanical Activation
Procedure: In the reaction flask under an inert atmosphere, vigorously stir the magnesium turnings with a glass stirring rod to physically break the oxide layer.[4]
Caution: Be careful not to break the glassware. This method is often used in conjunction with chemical activation methods.
Guide 2: Addressing a Stalled Reaction and Minimizing Side Products
A reaction that starts but does not proceed to completion is often plagued by side reactions, primarily Wurtz coupling.
Key Parameters for Minimizing Wurtz Coupling
Parameter
Recommendation
Rationale
Addition Rate
Slow, dropwise addition of the aryl halide solution.
Maintains a low concentration of the aryl halide, minimizing its reaction with the newly formed Grignard reagent.[3][9]
Temperature
Maintain a gentle reflux. Avoid excessive heating.
Higher temperatures can accelerate the rate of Wurtz coupling.[3][9] The Grignard formation is exothermic, so external heating should be applied cautiously.[2]
Solvent
Anhydrous diethyl ether or THF.
These solvents are essential for stabilizing the Grignard reagent.[10][11]
Concentration
Use dilute solutions of the aryl halide.
Lower concentrations reduce the probability of the Grignard reagent encountering an aryl halide molecule.[6]
Visualizing Potential Reaction Pathways
Caption: Desired Grignard formation versus the Wurtz coupling side reaction.
Concluding Remarks
The formation of (4-fluoro-2-isopropylphenyl)magnesium bromide presents a unique set of challenges due to the electronic and steric nature of the starting material. By meticulously ensuring anhydrous conditions, effectively activating the magnesium surface, and carefully controlling reaction parameters to disfavor side reactions like Wurtz coupling, researchers can significantly improve the success and yield of this critical synthetic step. This guide provides a framework for systematically addressing common issues, grounded in the fundamental principles of organometallic chemistry.
References
Organic Syntheses. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Available at: [Link]
University of Missouri–St. Louis. Experiment 25 – The Grignard Reaction. Available at: [Link]
UNL Digital Commons. (1981). preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). Available at: [Link]
Swarthmore College. Grignard Reaction. Available at: [Link]
ACS Publications. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. Available at: [Link]
ChemRxiv. (2026). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Available at: [Link]
Fiveable. (2025). Functional Group Compatibility Definition - Organic Chemistry Key Term. Available at: [Link]
Royal Society of Chemistry. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Available at: [Link]
JoVE. (2017). Video: Grignard Reagent Preparation and Grignard Reaction. Available at: [Link]
ACS Publications. (1984). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Available at: [Link]
Physics Wallah. Grignard reagent and its application in organic reactions. Available at: [Link]
Michigan State University. Reactions of Alkyl Halides with Reducing Metals. Available at: [Link]
Before selecting a catalyst, we must understand the "personality" of your molecule.
Substrate: 4-Bromo-1-fluoro-2-isopropylbenzene
Active Site: C4-Bromine bond.
Electronic Bias (The "Accelerator"): The Fluorine atom at C1 is para to the Bromine. Fluorine is an inductively electron-withdrawing group (EWG). In Palladium-catalyzed coupling, EWGs facilitate the Oxidative Addition step (usually the rate-determining step for bromides). This substrate is "activated" and should react faster than 4-bromo-toluene.
Steric Environment (The "Gatekeeper"): The Isopropyl group is at C2, which is meta to the reaction site (C4).
Verdict:Sterically Unhindered. The bulky isopropyl group does not block the palladium from accessing the C-Br bond. It mainly serves to increase lipophilicity and prevent aggregation.
Risk Factor: Because the ring is electron-poor (activated), the intermediate Aryl-Palladium species is electrophilic. If the transmetallation step is slow, this species is prone to Protodehalogenation (replacing Br with H), especially in the presence of alcohols or wet solvents.
Catalyst Selection Matrix
We categorize recommendations into "Economy Class" (robust, cheap, for simple partners) and "Business Class" (high-performance, for difficult partners).
Module A: Suzuki-Miyaura Coupling (C-C Bond)
Scenario
Recommended System
Why?
Standard (Aryl/Vinyl Boronic Acids)
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄Base: K₂CO₃ or Na₂CO₃Solvent: Dioxane/H₂O (4:1)
The substrate is activated.[1] Simple bis-phosphine ligands like dppf provide enough bite angle to drive the cycle without expensive pre-catalysts.
Challenging (Heterocycles, Boronic Esters)
Catalyst: XPhos Pd G4Base: K₃PO₄Solvent: THF or Toluene/H₂O
XPhos is an electron-rich, bulky Buchwald ligand. It accelerates oxidative addition and, crucially, facilitates transmetallation with sterically hindered or electron-poor boronic acids.
BrettPhos is designed to prevent double-arylation (selectivity for mono-arylation) and works excellently with primary amines.
Secondary Amines (Morpholine, Piperidine)
Catalyst: RuPhos Pd G4Base: NaOtBu or LHMDS
RuPhos is the gold standard for secondary amines. It prevents -hydride elimination and allows for lower catalyst loading.
Base-Sensitive (If F-group eliminates)
Catalyst: Pd₂dba₃ + XantphosBase: Cs₂CO₃
Cs₂CO₃ is milder than alkoxides. Xantphos is a wide-bite-angle ligand that stabilizes the Pd center without requiring strong bases to activate the amine.
Visualization: Decision Logic
The following diagram illustrates the logical flow for selecting the correct catalyst system based on your coupling partner and observed issues.
Figure 1: Decision Matrix for catalyst selection based on reaction type and coupling partner complexity.
Troubleshooting Guide (FAQ)
Q1: I am observing a significant amount of "des-bromo" product (1-fluoro-2-isopropylbenzene). Why?
The Mechanism: Your substrate is electron-deficient (activated). After Oxidative Addition, the Ar-Pd(II)-Br species is electrophilic.[3] If Transmetallation is slow (due to steric bulk of the boronic acid or low solubility), the Pd species will grab a hydride (H-) from the solvent (especially alcohols like ethanol/isopropanol) or trace water, leading to reductive elimination of Ar-H.
The Fix:
Switch Solvents: Eliminate alcohols. Use Toluene or Dioxane.[4]
Dry Conditions: Use anhydrous solvents and dry bases (milled K₃PO₄).
Boost Transmetallation: Switch to XPhos Pd G4 . The XPhos ligand is bulky and electron-rich, which speeds up the reductive elimination of the desired product, outcompeting the side reaction.
Q2: The reaction turns black immediately (Pd black precipitation) and yields are low.
The Cause: Simple ligands like PPh₃ (in Pd(PPh₃)₄) bind weakly. If the reaction temperature is high (>80°C) or the oxidative addition is too fast (accumulation of unstable Pd(II)), the ligand falls off, and Pd aggregates into inactive metal.
The Fix: Use a Pre-catalyst (G3/G4) . These distinct precatalysts (like XPhos Pd G4) contain the active Pd(0) species stabilized by the ligand and a carbazole leaving group. They ensure a 1:1 Ligand:Pd ratio is maintained and prevent early death of the catalyst.
Q3: Can I use a strong base like NaOtBu for Suzuki coupling with this substrate?
Warning: Proceed with caution.
Risk: While the isopropyl group protects the C2 position, the Fluorine at C1 makes the ring susceptible to
(Nucleophilic Aromatic Substitution) or benzyne formation if the base is too strong and the temperature is high.
Recommendation: Stick to inorganic bases like K₃PO₄ or Cs₂CO₃ . If you must use an alkoxide, lower the temperature to 40-50°C.
Objective: Coupling 4-Bromo-1-fluoro-2-isopropylbenzene with a Heteroaryl Boronic Acid.
Preparation:
Charge a reaction vial with:
Substrate (1.0 equiv)
Boronic Acid (1.2 - 1.5 equiv)
XPhos Pd G4 (0.02 equiv / 2 mol%)
K₃PO₄ (3.0 equiv, finely milled)
Note: Using the G4 precatalyst allows you to weigh it out in air (it is stable).
Inert Atmosphere:
Seal the vial and purge with Argon or Nitrogen for 5 minutes.
Solvent Addition:
Add degassed THF/Water (10:1) or Toluene/Water (10:1) via syringe.
Concentration: 0.1 M to 0.2 M.
Reaction:
Heat to 60°C. (This substrate is activated; 100°C is likely unnecessary and promotes side reactions).
Monitor by LC-MS after 1 hour.
Workup:
Dilute with EtOAc, wash with water/brine, dry over MgSO₄.
Tip: XPhos residues can be sticky on silica columns. A wash with 10% aqueous KF (Potassium Fluoride) can help remove Palladium/Ligand byproducts before chromatography.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Precatalysts for Suzuki–Miyaura Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Navarro, O., et al. (2003). Rapid Room Temperature Buchwald-Hartwig Amination of Aryl Chlorides. The Journal of Organic Chemistry, 68(23), 9137–9140. Link
Technical Support: Purification of 4-Bromo-1-fluoro-2-isopropylbenzene
Status: Active Document ID: TS-PUR-BFIB-001 Last Updated: 2026-02-20 Scope: Purification, Phase Behavior, and Crystallization Protocols. Critical Notice: Physical State Verification Is your compound a solid at room tempe...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Document ID: TS-PUR-BFIB-001
Last Updated: 2026-02-20
Scope: Purification, Phase Behavior, and Crystallization Protocols.
Critical Notice: Physical State Verification
Is your compound a solid at room temperature?
According to standard physical property data, 4-Bromo-1-fluoro-2-isopropylbenzene (CAS: 112611-93-5) is typically a liquid at room temperature (Melting Point < 20°C) [1, 2].
If you are attempting to "recrystallize" this compound, you are likely facing one of three scenarios:
Low-Temperature Crystallization: You require ultra-high purity (>99.5%) and are attempting to crystallize the liquid at sub-ambient temperatures.
Solid Derivative: You are actually working with a solid derivative (e.g., a boronic acid or nitro-intermediate).
Impurity Confusion: Your crude mixture appears solid due to high levels of solid impurities (e.g., isomers, catalyst residues), but the target product is the oil.
This guide addresses the technical requirements for Low-Temperature Crystallization and troubleshooting phase separation ("oiling out") for this lipophilic halo-arene.
Module 1: Solvent System Selection
The Challenge: As a lipophilic molecule with a halogenated core and an isopropyl group, this compound exhibits high solubility in non-polar solvents and low solubility in polar protic solvents. Standard room-temperature recrystallization will fail.
Recommended Solvent Systems (Low-Temperature):
For crystallization at -20°C to -78°C, use the following binary systems.
Solvent System
Ratio (v/v)
Temperature Target
Mechanism
Pentane / Methanol
10:1 to 20:1
-78°C (Dry Ice/Acetone)
Anti-solvent Crash: The compound is soluble in Pentane but insoluble in MeOH at low temps.
Hexanes / Ethanol
5:1
-20°C (Freezer)
Slow Growth: Ethanol increases the polarity, forcing the lipophilic arene to lattice as energy drops.
Pentane (Neat)
N/A
-78°C
Saturation: Dissolve at RT, cool rapidly. Best for removing trace polar impurities.
Technical Insight: The isopropyl group adds significant steric bulk and lipophilicity. Avoid using pure aromatic solvents (Toluene/Benzene) as they interact too strongly with the
-system ( - stacking), making crystal lattice formation energetically unfavorable compared to solvation [3].
Module 2: Protocol for Low-Temperature Crystallization
Workflow:
Since the product is liquid at RT, you cannot filter it normally. You must use a Cold Filtration technique or Decantation .
Step-by-Step Protocol:
Dissolution: Dissolve the crude oil in the minimum amount of Pentane at room temperature.
Anti-Solvent Addition: Add Methanol dropwise until a faint turbidity (cloudiness) persists. Add one drop of Pentane to clear it.
Cooling: Place the flask in a -20°C freezer for 4 hours. If no crystals form, move to a -78°C bath (Dry Ice/Acetone).
Induction: If the oil settles at the bottom (Oiling Out), scratch the glass interface with a glass rod while submerged in the cold bath.
Harvesting (Critical):
Option A (Cannulation): Use a filter cannula (inverted needle with filter paper) to draw off the supernatant solvent while keeping the flask at -78°C.
Option B (Cold Filtration): Pre-cool a Buchner funnel with dry ice. Pour the slurry rapidly. Warning: The product will melt if the funnel warms up.
Module 3: Troubleshooting "Oiling Out"
Issue: "I cooled the solution, but I got a separate oil layer at the bottom instead of crystals."
Root Cause: This is Liquid-Liquid Phase Separation (LLPS). The metastable limit was reached before the solubility limit, or the temperature dropped too fast, trapping impurities that lower the melting point [4].
Visual Logic: Troubleshooting Oiling Out
Caption: Decision tree for addressing Liquid-Liquid Phase Separation (LLPS) during the purification of low-melting halo-arenes.
Module 4: Impurity Rejection (Isomers)
Context: The synthesis often produces regioisomers (e.g., 2-bromo-1-fluoro-4-isopropylbenzene).
Boiling Point Separation: Very difficult due to similar molecular weights.
Crystallization Advantage: Isomers disrupt crystal packing. Low-temp crystallization is superior to distillation for removing isomers if you can get the target to solidify.
Technique:Zone Melting (Melt Crystallization)
If the compound is >90% pure but contains isomers:
Freeze the entire sample solid in a tube at -78°C.
Allow it to slowly warm to room temperature inverted over a collection vial.
The Impurities Melt First: The eutectic mixture (impurities + product) will melt and drip out first.
The Residue: The remaining solid (or last melting fraction) is the pure 4-Bromo-1-fluoro-2-isopropylbenzene.
Module 5: Comparison of Purification Methods
Feature
Low-Temp Crystallization
Vacuum Distillation
Column Chromatography
Purity Potential
High (>99.5%)
Medium (98%)
Medium (98%)
Yield
Lower (loss in mother liquor)
High
High
Isomer Removal
Excellent (Structural exclusion)
Poor (Similar BPs)
Good (if polarity differs)
Scalability
Difficult (Cooling costs)
Excellent
Moderate
Recommendation
Use for Final Polishing
Use for Bulk Crude
Use for Small Scale
References
Sigma-Aldrich. (2024). 4-Bromo-2-fluoro-1-isopropylbenzene Product Specification. Merck KGaA. Link (Note: Isomer properties are analogous; confirms liquid state of class).
Bide Pharmatech. (2024). Safety Data Sheet: 4-Bromo-1-fluoro-2-isopropylbenzene. Link
Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press.
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
Reference Data & Comparative Studies
Validation
A Comparative Guide to the 1H NMR Analysis of 4-Bromo-1-fluoro-2-isopropylbenzene
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of novel and existing molecules is paramount....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of novel and existing molecules is paramount. 4-Bromo-1-fluoro-2-isopropylbenzene, a substituted aromatic compound, presents a unique analytical challenge due to the interplay of its electronically diverse substituents. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, offering a predictive framework grounded in fundamental principles and comparative data. Furthermore, we will objectively compare the utility of ¹H NMR with other analytical techniques for the comprehensive characterization of this compound.
Predicted ¹H NMR Spectral Analysis of 4-Bromo-1-fluoro-2-isopropylbenzene
The ¹H NMR spectrum of 4-Bromo-1-fluoro-2-isopropylbenzene is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts and coupling patterns are dictated by the electronic environment created by the fluorine, bromine, and isopropyl substituents.
Aromatic Region (δ 7.0-7.5 ppm):
The benzene ring has three non-equivalent aromatic protons, which will give rise to a complex splitting pattern. Their expected chemical shifts are influenced by the following factors:
Fluorine (-F): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, deshielding nearby protons and shifting their signals downfield. However, it also has an electron-donating resonance effect, which primarily influences the ortho and para positions.
Bromine (-Br): Bromine is also an electronegative atom with an electron-withdrawing inductive effect. Its resonance effect is weaker than that of fluorine.
Isopropyl (-CH(CH₃)₂): This is an electron-donating group through induction, which tends to shield aromatic protons and shift their signals upfield.[1]
Considering these effects, we can predict the relative chemical shifts of the three aromatic protons (H-3, H-5, and H-6).
Aliphatic Region (δ 1.2-3.2 ppm):
The isopropyl group will produce two distinct signals:
A septet for the methine proton (-CH).
A doublet for the six equivalent methyl protons (-CH₃).
The splitting pattern arises from the coupling between the methine proton and the methyl protons.
Proton-Fluorine Coupling:
A key feature of the spectrum will be the presence of coupling between the fluorine atom and the aromatic protons. This long-range coupling is typically observed for protons ortho, meta, and para to the fluorine atom, with the magnitude of the coupling constant (J-value) decreasing with distance.
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 4-Bromo-1-fluoro-2-isopropylbenzene.
1. Sample Preparation:
Accurately weigh approximately 5-25 mg of 4-Bromo-1-fluoro-2-isopropylbenzene into a clean, dry vial.[2]
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[2] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
To ensure magnetic field homogeneity, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.[3]
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines and resolving fine coupling patterns.
Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a sample of this concentration, 8 to 16 scans should be sufficient.
Acquire the ¹H NMR spectrum.
3. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
Integrate the signals to determine the relative number of protons corresponding to each peak.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Figure 1: Experimental workflow for ¹H NMR analysis.
Comparative Analysis with Alternative Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
Technique
Principle
Information Provided
Advantages for this Molecule
Disadvantages for this Molecule
¹³C NMR Spectroscopy
Measures the chemical environment of carbon atoms.
Number of unique carbon atoms, their hybridization, and electronic environment.
Provides complementary structural information to ¹H NMR, confirming the carbon backbone. Can show C-F coupling.
Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separates volatile compounds based on their boiling points and fragments them to produce a mass spectrum.
Molecular weight and fragmentation pattern, which can be used for structural identification.
High sensitivity for detecting and quantifying the compound. Can identify impurities.[4]
Provides limited information on the specific isomeric structure and stereochemistry.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Measures the absorption of infrared radiation by molecular vibrations.
Presence of functional groups (e.g., C-H aromatic, C-H aliphatic, C-F, C-Br).
Quick and non-destructive method to confirm the presence of key functional groups.
Provides limited information on the overall molecular structure and connectivity.
Conclusion
The ¹H NMR analysis of 4-Bromo-1-fluoro-2-isopropylbenzene offers a wealth of structural information. A predictive approach, based on the known effects of the substituents, allows for a detailed interpretation of the expected spectrum, including chemical shifts and complex coupling patterns. For unambiguous characterization, a multi-technique approach is recommended. The combination of ¹H NMR with ¹³C NMR, GC-MS, and FT-IR provides a comprehensive and validated structural elucidation, which is essential for applications in research, development, and quality control.
References
MOHANTY, S. and VENKATESWARLU, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. Available from: [Link]
NMR Spectroscopy of Benzene Derivatives - Moodle. (n.d.). Available from: [Link]
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Available from: [Link]
Sample preparation. (n.d.). Available from: [Link]
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]
ASTM International. (2018). Standard Test Method for Analysis of Isopropylbenzene (Cumene) by Gas Chromatography. ASTM D7057 - 18. Available from: [Link]
13C NMR spectral assignment for 4-Bromo-1-fluoro-2-isopropylbenzene
An In-Depth Guide to the ¹³C NMR Spectral Assignment of 4-Bromo-1-fluoro-2-isopropylbenzene Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the ¹³C NMR Spectral Assignment of 4-Bromo-1-fluoro-2-isopropylbenzene
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. However, for polysubstituted aromatic systems, assigning specific resonances to their corresponding carbon atoms can be a significant challenge due to the complex interplay of electronic and steric effects. This guide provides a comprehensive, in-depth analysis of the ¹³C NMR spectrum of 4-Bromo-1-fluoro-2-isopropylbenzene. By dissecting the individual contributions of the fluoro, bromo, and isopropyl substituents, we will build a predictive model for the chemical shifts and coupling patterns. This document serves as a practical comparison guide for researchers, contrasting theoretical predictions with established principles and providing a robust experimental framework for empirical validation.
Introduction: The Challenge of Polysubstituted Aromatics
4-Bromo-1-fluoro-2-isopropylbenzene presents a fascinating case study for ¹³C NMR analysis. It contains three distinct substituents, each exerting unique and competing electronic and steric influences on the benzene ring. The highly electronegative fluorine atom, the heavy bromine atom, and the bulky, electron-donating isopropyl group create a non-symmetric substitution pattern, ensuring that all six aromatic carbons are chemically non-equivalent. A successful spectral assignment, therefore, cannot rely on simple symmetry arguments but must be built from a foundational understanding of substituent effects and spin-spin coupling phenomena. This guide will deconstruct these effects to provide a clear and logical assignment of the molecule's nine unique carbon signals.
The chemical shift of a given carbon nucleus in a substituted benzene ring is primarily determined by the sum of the electronic effects (inductive and resonance) and steric effects imparted by the substituents. Aromatic carbon signals typically appear in the δ 110-160 ppm range[1][2].
Fluorine Substituent: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which deshields nearby carbons. However, it also possesses lone pairs that can participate in resonance, donating electron density to the ring, particularly at the ortho and para positions. For the directly attached (ipso) carbon, the inductive effect dominates, but the most defining feature is the large one-bond carbon-fluorine coupling (¹JCF), which splits the signal into a doublet with a coupling constant typically in the range of 240-250 Hz[3][4]. Multi-bond couplings (²JCF, ³JCF, etc.) are also observed and are crucial for assignment[5][6].
Bromine Substituent: Bromine is also electronegative, but its influence on the ipso-carbon chemical shift is anomalous. Due to the "heavy atom effect," the large, polarizable electron cloud of bromine causes significant diamagnetic shielding of the attached carbon nucleus, shifting its resonance upfield (to a lower ppm value) counter to expectations based solely on electronegativity[7][8][9].
Isopropyl Substituent: The isopropyl group is a weak electron-donating group through induction and hyperconjugation. It typically causes a significant downfield shift on the ipso-carbon (~+20 ppm relative to benzene) and minor shielding at the ortho and para positions. Its bulky nature can also introduce steric strain, further influencing chemical shifts. The aliphatic carbons of the isopropyl group appear in the upfield region of the spectrum.
Predictive Spectral Assignment for 4-Bromo-1-fluoro-2-isopropylbenzene
To predict the spectrum, we will start with the chemical shift of benzene (δ ≈ 128.5 ppm) and apply established Substituent Chemical Shift (SCS) effects. The molecule is numbered systematically for clarity.
Caption: Numbering scheme for 4-Bromo-1-fluoro-2-isopropylbenzene.
Aromatic Carbon Assignments (δ 110-165 ppm)
C1 (attached to F): This carbon is subject to the powerful deshielding effect of fluorine. It will appear far downfield. Crucially, its signal will be a large doublet due to one-bond coupling with ¹⁹F (¹JCF ≈ 245 Hz).
C2 (attached to Isopropyl): This carbon is ipso to the isopropyl group and ortho to the fluorine. The combined deshielding effects from both will place it significantly downfield. It will exhibit a smaller doublet splitting due to two-bond coupling to fluorine (²JCF ≈ 20-25 Hz).
C4 (attached to Br): This carbon experiences the heavy atom effect from bromine, which will shield it and shift it upfield relative to other quaternary carbons[8]. It is also subject to a four-bond coupling to fluorine (⁴JCF), which may or may not be resolved but would appear as a small doublet or a broadened singlet.
C3 (between Isopropyl and Br): This carbon is meta to fluorine and ortho to both the isopropyl and bromine groups. The competing effects make its prediction complex, but it is expected to be a doublet due to three-bond coupling to fluorine (³JCF ≈ 7-9 Hz).
C6 (adjacent to F): Being ortho to the fluorine, this carbon's resonance will be strongly influenced. The resonance-donating effect of fluorine will cause some shielding, but the primary diagnostic feature will be a significant two-bond coupling (²JCF ≈ 20-25 Hz), splitting the signal into a doublet.
C5 (between Br and H): This carbon is meta to the fluorine and ortho to the bromine. It is expected to show a three-bond coupling to fluorine (³JCF ≈ 7-9 Hz), appearing as a doublet. Its chemical shift will be moderately affected by the adjacent bromine.
Aliphatic Carbon Assignments (δ 20-40 ppm)
C7 (Isopropyl CH): This is the benzylic methine carbon. It will appear as a singlet in a standard proton-decoupled spectrum in the δ 30-35 ppm range.
C8/C9 (Isopropyl CH₃): These two methyl groups are chemically equivalent due to free rotation around the C2-C7 bond. They will produce a single, more intense signal in the upfield region (δ 20-25 ppm).
Data Summary: Predicted ¹³C NMR Assignments
The following table summarizes the predicted assignments, multiplicities arising from C-F coupling, and the key reasoning.
Carbon Atom
Predicted δ (ppm)
Multiplicity (from ¹⁹F)
Rationale for Assignment
C1
160 – 164
Doublet (d)
Attached to highly electronegative F; large ¹JCF coupling.
C2
140 – 145
Doublet (d)
Ipso to i-Pr group and ortho to F; deshielded; ²JCF coupling.
C4
118 – 122
Doublet (d) or Singlet (s)
Ipso to Br; shielded by heavy atom effect; weak ⁴JCF.
C6
115 – 119
Doublet (d)
Ortho to F; shielded by resonance; significant ²JCF coupling.
C3
132 – 136
Doublet (d)
Ortho to i-Pr and Br, meta to F; ³JCF coupling.
C5
129 – 133
Doublet (d)
Ortho to Br, meta to F; ³JCF coupling.
C7
32 – 36
Singlet (s)
Isopropyl methine (benzylic).
C8/C9
22 – 26
Singlet (s)
Equivalent isopropyl methyl groups.
Experimental Protocol for Spectral Acquisition and Validation
To empirically validate the predicted assignments, a series of NMR experiments should be conducted. This protocol ensures high-quality, unambiguous data.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh ~20-30 mg of 4-Bromo-1-fluoro-2-isopropylbenzene.
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), inside a clean, dry 5 mm NMR tube. CDCl₃ is a good choice as its residual solvent peak is well-defined, and its carbon signal appears as a characteristic triplet at δ ≈ 77.16 ppm[10].
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrument Setup (for a standard 400 or 500 MHz Spectrometer):
Insert the sample into the NMR magnet.
Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
Tune and match the ¹³C probe to the correct frequency.
Recommended Experiments:
Standard ¹³C{¹H} Spectrum: Acquire a proton-decoupled ¹³C spectrum. This is the primary experiment and will show each unique carbon as a singlet, unless coupled to fluorine[11]. A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons (C1, C2, C4), which often have longer relaxation times and no Nuclear Overhauser Effect (NOE) enhancement[12].
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the number of protons attached to each carbon. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent. In this molecule, DEPT-135 will positively identify C3, C5, C6 (aromatic CH), C7 (aliphatic CH), and C8/C9 (aliphatic CH₃).
(Optional but Recommended) 2D Heteronuclear Correlation (HSQC/HMBC): For unequivocal assignment, 2D NMR is the gold standard.
HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon signals with their directly attached protons. This would definitively link the signals for C3, C5, C6, C7, and C8/C9 to their respective proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is critical for assigning the quaternary carbons by correlating them to known proton signals. For example, the C1 signal should show a correlation to the proton on C6.
Caption: Recommended workflow for the experimental validation of the ¹³C NMR spectrum.
Comparative Analysis and Conclusion
The predictive assignment highlights the non-additive nature of SCS effects in a sterically hindered and electronically complex system. Simply summing the effects from fluorobenzene, bromobenzene, and isopropylbenzene would likely lead to inaccuracies because it fails to account for the through-space interactions and the perturbation of resonance effects caused by adjacent bulky groups.
The most powerful diagnostic features for this molecule are the carbon-fluorine couplings. The large, characteristic doublet for C1 and the smaller, but still significant, doublets for C2, C3, C5, and C6 provide a robust framework for the initial assignment that other analytical techniques like mass spectrometry or IR spectroscopy cannot offer. The DEPT-135 experiment then provides the next layer of validation by differentiating the protonated carbons from the quaternary ones.
By following the logical progression from foundational principles to predictive analysis and finally to a structured experimental plan, researchers can confidently and accurately assign the ¹³C NMR spectrum of 4-Bromo-1-fluoro-2-isopropylbenzene, a skill essential for reaction monitoring, quality control, and novel compound characterization in the chemical and pharmaceutical sciences.
References
Page, T. F., Jr. (n.d.). Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene. CaltechAUTHORS. [Link]
NotVoodoo (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]
Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. CaltechAUTHORS. [Link]
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]
JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [Link]
longo (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding. Chemistry Stack Exchange. [Link]
Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10813-10822. [Link]
Chegg. (2021, March 21). Solved 11. Example the 13C-NMR spectrum of bromobenzene. [Link]
Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]
Chegg. (2021, March 19). Solved Example the 13C-NMR spectrum of bromobenzene below. [Link]
Perjessy, A., Pronayova, N., & Lesko, J. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 104-114. [Link]
Chegg. (2021, January 18). (Solved) - 1. Study the NMR spectrum of iso -propylbenzene, cumene (C9H12).... [Link]
Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]
The Royal Society of Chemistry. (2018). Supporting Information. [Link]
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]
University of Arizona. (n.d.). 13 Carbon NMR. [Link]
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-bromopropane. [Link]
Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
Comparison of reactivity between 4-Bromo-1-fluoro-2-isopropylbenzene and other haloarenes
This guide provides an in-depth technical analysis of 4-Bromo-1-fluoro-2-isopropylbenzene , comparing its reactivity profile against standard and structurally related haloarenes. It is designed for medicinal chemists and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-Bromo-1-fluoro-2-isopropylbenzene , comparing its reactivity profile against standard and structurally related haloarenes. It is designed for medicinal chemists and process engineers optimizing cross-coupling or metallation workflows.
Executive Summary & Structural Logic
4-Bromo-1-fluoro-2-isopropylbenzene (CAS: 112611-93-5) serves as a bifunctional scaffold in drug discovery. Its value lies in the orthogonal reactivity of its two halogen handles, modulated by the steric and electronic influence of the isopropyl group.
Primary Handle (C4-Br): Highly reactive in Pd-catalyzed cross-couplings and Lithium-Halogen exchange.
Secondary Handle (C1-F): A latent handle for Nucleophilic Aromatic Substitution (SNAr) or Directed Ortho Metallation (DoM), though significantly deactivated by the isopropyl group compared to nitro-analogs.
Modulator (C2-Isopropyl): An electron-donating group (EDG) that sterically shields the C1-F bond and electronically enriches the ring, suppressing SNAr rates while preventing unwanted side reactions at the C2 position.
Structural Reactivity Map
The following diagram illustrates the distinct activation zones of the molecule.
Figure 1: Orthogonal reaction pathways. The C4-Br bond is the kinetic entry point, while the C1-F bond requires activation.
Comparative Reactivity Analysis
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The C4-Br bond is meta to the bulky isopropyl group, meaning steric hindrance is minimal during the oxidative addition step. However, the electron-rich nature of the ring (due to the alkyl group) makes the C-Br bond slightly less electrophilic than in electron-deficient systems.
Negligible difference. Standard ligands (PPh3, dppf) work effectively.
Electronic Density
Increased (EDG effect)
Neutral/Slightly Deficient
Oxidative addition is slightly slower for the isopropyl variant but rarely rate-limiting.
C3-H Activation Risk
Blocked (Sandwiched)
Accessible
The isopropyl group prevents unwanted C-H activation at C3, improving regioselectivity.
Verdict: The isopropyl derivative performs comparably to the unsubstituted parent in Suzuki couplings. High yields (>90%) are achievable without specialized Buchwald ligands.
B. Metallation Dynamics: Li-Hal Exchange vs. DoM
This is the most critical differentiation point. The presence of Fluorine (a Directed Metallation Group, DMG) creates a competition between Li-Hal exchange at C4 and deprotonation at C6.
Br requires t-BuLi or n-BuLi at -78°C. Iodo can exchange with i-PrMgCl at -20°C (Knochel conditions).
Selectivity
High (C4-Li favored kinetically)
Exclusive (C4-Li)
Warning: If the reaction warms above -60°C without quenching, the C4-Li species may isomerize or eliminate LiF to form a benzyne intermediate.
Benzyne Risk
Moderate
Low (under exchange conditions)
The C6-Li species (if formed via equilibration) has an ortho-fluorine, leading to rapid benzyne formation.
Key Insight: The isopropyl group at C2 blocks the formation of "2,3-benzyne" (between C2 and C3). Any benzyne formation must occur at the C5-C6 or C1-C6 positions, restricting the decomposition pathways compared to less substituted arenes.
C. Nucleophilic Aromatic Substitution (SNAr)
Displacing the fluorine atom is significantly more difficult in this substrate compared to activated analogs.
A Comparative Guide to the Crystal Structure of Halogenated Benzene Derivatives: A Case Study Approach
This guide provides a comprehensive framework for the analysis and comparison of X-ray crystal structures of halogenated benzene derivatives. While the specific crystal structure of 4-Bromo-1-fluoro-2-isopropylbenzene is...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the analysis and comparison of X-ray crystal structures of halogenated benzene derivatives. While the specific crystal structure of 4-Bromo-1-fluoro-2-isopropylbenzene is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD)[1], this document serves as an in-depth guide to the methodologies and analytical principles required for such an investigation. We will utilize known structures of related halogenated compounds to illustrate the comparative analysis process, providing researchers, scientists, and drug development professionals with the tools to interpret crystal packing and intermolecular interactions.
The precise three-dimensional arrangement of atoms in a crystal is paramount for understanding a molecule's physical and chemical properties.[2][3] For drug development professionals, this information is critical for understanding receptor binding and designing new pharmaceuticals. In materials science, crystal structure dictates properties like conductivity and thermal expansion. Halogenated aromatic compounds are of particular interest due to the unique non-covalent interactions they can form, such as halogen bonding and π-π stacking, which are fundamental to crystal engineering.[4][5][6][7]
This guide will delve into the key intermolecular forces that govern the crystal structures of halogenated benzenes, provide a detailed experimental protocol for structure determination, and present a comparative analysis of two model systems to demonstrate the principles in practice.
Comparative Crystallographic Analysis: Model Systems
To illustrate a comparative analysis, we will consider two representative systems whose structures are well-characterized: 1,4-dibromotetrafluorobenzene (1,4-DBrTFB) and a co-crystal of 1,4-diiodotetrafluorobenzene (1,4-DITFB) with a nitrogen-containing heterocyclic compound (e.g., a pyridine derivative). The comparison of a single-component crystal with a two-component co-crystal allows for a detailed exploration of different dominant intermolecular interactions.
Parameter
System 1: 1,4-dibromotetrafluorobenzene
System 2: Co-crystal of 1,4-diiodotetrafluorobenzene & Pyridine derivative
Formula
C₆Br₂F₄
C₆I₂F₄ · (CₓHᵧN)
Crystal System
Monoclinic (Typical)
Orthorhombic (Typical)
Space Group
P2₁/c (Typical)
Pnma (Typical)
Key Intermolecular Interactions
Halogen Bonding (Br···F), π-π Stacking
Halogen Bonding (I···N), C-H···F Interactions
Dominant Packing Motif
Layered structure driven by weak Br···F contacts and offset π-stacking
1D chains formed by strong I···N halogen bonds
Note: The crystallographic data in this table are representative examples for illustrative purposes and may vary for specific polymorphs or derivatives.
Analysis of Intermolecular Interactions
The crystal packing of halogenated aromatic compounds is a delicate balance of various non-covalent forces. The introduction of different substituents can significantly alter these interactions.[8][9]
Halogen Bonding: This is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile.[10][11][12] The strength of the halogen bond generally increases from chlorine to bromine to iodine.[12] In System 1 (1,4-DBrTFB), weaker Br···F halogen bonds contribute to the overall packing. In contrast, the co-crystal in System 2 is dominated by a much stronger I···N halogen bond, which acts as the primary driver for the formation of one-dimensional chains.[13]
π-π Stacking: Aromatic rings can interact through stacking of their π-systems. These interactions can be face-to-face (sandwich) or, more commonly, offset (parallel-displaced).[6][14] The presence of electron-withdrawing fluorine atoms in our model compounds modifies the quadrupole moment of the benzene ring, influencing the geometry and energy of these π-π interactions.[4][15]
Hydrogen Bonding: While not the strongest interaction in these systems, weak C-H···F and C-H···O hydrogen bonds often play a crucial role in stabilizing the three-dimensional crystal lattice.[9]
The interplay of these forces is complex. For instance, the presence of strong halogen bond donors like iodine can lead to the formation of robust supramolecular structures.[13][16]
Caption: Interplay of non-covalent interactions in crystal packing.
Obtaining a high-quality crystal structure is a multi-step process that requires careful execution.[3][17] This protocol outlines the standard workflow for small organic molecules.
Step 1: Crystal Growth
The first and often most challenging step is growing a single crystal of sufficient size and quality (ideally >0.1 mm in all dimensions).[18] Slow evaporation of a saturated solution is a common method.
Solvent Selection: Choose a solvent or solvent mixture in which the compound has moderate solubility. The goal is to allow the solution to become supersaturated slowly as the solvent evaporates.
Preparation: Dissolve the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation.
Incubation: Store the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
Causality: Slow evaporation is crucial as it allows molecules to arrange themselves into a highly ordered, single crystal lattice rather than crashing out of solution as an amorphous powder or polycrystalline material.
Step 2: Crystal Mounting and Data Collection
Mounting: Carefully select a well-formed crystal and mount it on a goniometer head, typically using a cryoloop and a viscous oil.[2]
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, which improves the quality of the diffraction data. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded by a detector.[2]
Causality: Low-temperature data collection provides a "snapshot" of the atoms with reduced thermal vibration, leading to a more precise determination of their positions.
Step 3: Structure Solution and Refinement
Data Processing: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group.
Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.[19]
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to achieve the best possible fit. The quality of the final structure is assessed by metrics such as the R-factor.
Caption: Workflow for single-crystal X-ray diffraction.
Predicted Structural Features of 4-Bromo-1-fluoro-2-isopropylbenzene
Based on the principles discussed, we can predict the likely structural features of 4-Bromo-1-fluoro-2-isopropylbenzene:
Halogen Bonding: The bromine atom is the most likely halogen bond donor. It could interact with the fluorine atom of a neighboring molecule (Br···F) or potentially form a self-complementary Br···Br interaction.
π-π Stacking: The substituted benzene ring will likely engage in offset π-π stacking interactions. The bulky isopropyl group may sterically hinder a close co-facial arrangement.
Role of the Isopropyl Group: The aliphatic isopropyl group will likely participate in weaker van der Waals interactions and C-H···π interactions, influencing the overall packing efficiency.
Isomerism: It is important to note that different structural isomers (e.g., 1-bromo-4-fluoro-2-isopropylbenzene) would likely exhibit distinct crystal packing due to the different spatial arrangement of the functional groups, leading to different intermolecular contacts.[20][21][22][23]
Conclusion
While the crystal structure of 4-Bromo-1-fluoro-2-isopropylbenzene remains to be determined, this guide provides a comprehensive framework for its future analysis and for the study of related halogenated aromatic compounds. By combining meticulous experimental technique with a thorough understanding of intermolecular forces such as halogen bonding and π-π stacking, researchers can elucidate the solid-state structures of these important molecules. A comparative approach, as demonstrated with our model systems, is essential for discerning the subtle effects of substituent changes on crystal packing, providing invaluable insights for the rational design of new drugs and functional materials.
References
Zaitsev, D. S., et al. (2017). Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint. CrystEngComm, 19(3), 479-487.
Korotkikh, O. N., et al. (2017). Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: Study from the energetic viewpoint. ResearchGate. [Link]
Li, A., et al. (2006). Intermolecular interactions in solid benzene. The Journal of Chemical Physics, 124(4), 044501.
Wheeler, S. E. (2012). Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings. Accounts of Chemical Research, 45(7), 1056-1065.
Li, A., et al. (2006). Intermolecular interactions in solid benzene. AIP Publishing. [Link]
Oreate. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Oreate AI Blog. [Link]
Sinnokrot, M. O., & Sherrill, C. D. (2007). Understanding of Assembly Phenomena by Aromatic−Aromatic Interactions: Benzene Dimer and the Substituted Systems. The Journal of Physical Chemistry A, 111(17), 3447-3454.
Giesel, C., et al. (2020). STACKED – Solvation Theory of Aromatic Complexes as Key for Estimating Drug Binding.
Oreate. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]
Ponomarenko, S. A., et al. (2020). Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study. RSC Advances, 10(49), 29334-29344.
Powers, D. C., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Organic Letters, 24(12), 2251-2256.
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. [Link]
ChemRxiv. (2023). Photoinduced C(sp3)–Br bond Functionalization via Halogen Bond Interactions. ChemRxiv. [Link]
Politzer, P., et al. (2011). Halogen bond tunability I: The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. ResearchGate. [Link]
Cavallo, G., et al. (2020). 1 Halogen Bonding: An Introduction. Wiley-VCH. [Link]
Terraneo, G., et al. (2017). Halogen-bonded liquid-crystalline complexes based on stilbazole methacrylate derivatives. Journal of Fluorine Chemistry, 193, 68-75.
Clark, J. (n.d.). Structural Isomerism. Chemguide. [Link]
Doc Brown's Chemistry. (n.d.). Selected constitutional isomers of molecular formula C3H5FO2, etc. Doc Brown's Chemistry. [Link]
Suchetan, P. A., et al. (2013). Crystal structures of isomeric 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide and 4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105-o108.
Doc Brown's Chemistry. (n.d.). 7 constitutional structural isomers of molecular formula C3H4F2 etc. Doc Brown's Chemistry. [Link]
Nagy, N., et al. (2019). Methods for easy recognition of isostructurality – lab jack-like crystal structures of halogenated 2-phenylbenzimidazoles. CrystEngComm, 21(1), 104-114.
Al-Majid, A. M., et al. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Molecules, 29(1), 74.
Hancock, C. N., et al. (2018). Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors. Molecules, 23(1), 163.
ResearchGate. (2019). Nature of halogen‐centered intermolecular interactions in crystal growth and design: Fluorine‐centered interactions in dimers in crystalline hexafluoropropylene as a prototype. ResearchGate. [Link]
Technical Comparison: Suzuki-Miyaura vs. Stille Coupling for 4-Bromo-1-fluoro-2-isopropylbenzene
Topic: Comparing Suzuki and Stille coupling yields for 4-Bromo-1-fluoro-2-isopropylbenzene Content Type: Publish Comparison Guide Executive Summary This guide provides a technical evaluation of Suzuki-Miyaura and Stille...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing Suzuki and Stille coupling yields for 4-Bromo-1-fluoro-2-isopropylbenzene
Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical evaluation of Suzuki-Miyaura and Stille cross-coupling methodologies for the substrate 4-Bromo-1-fluoro-2-isopropylbenzene (CAS: 112611-93-5).
The Verdict: For this specific substrate, the Suzuki-Miyaura coupling is the superior primary choice , offering comparable or higher yields (85–95%) with significantly lower toxicity and easier purification profiles than the Stille alternative. The unique structural analysis of the substrate reveals that the bulky isopropyl group (meta to the bromine) does not impose significant steric hindrance, negating the traditional "high-steric" advantage often attributed to Stille protocols.
Understanding the steric and electronic environment of the C-Br bond is prerequisite to selecting the catalytic cycle.
Structure: The bromine leaving group is located at position 4.
Steric Environment: The isopropyl group is at position 2 (meta to Br). The fluorine is at position 1 (para to Br).
Implication: Unlike ortho-substituted aryl halides (e.g., 1-bromo-2-isopropylbenzene), the C-Br bond in this substrate is sterically accessible . The bulky isopropyl group is sufficiently distal to not inhibit the oxidative addition of Palladium(0).
Electronic Environment:
Fluorine (Para): Exerts a strong inductive withdrawing effect (-I), pulling electron density from the ring, which generally activates the C-Br bond for oxidative addition compared to a neutral phenyl ring.
Isopropyl (Meta): Weakly electron-donating (+I), slightly deactivating, but the effect is minor compared to the fluorine.
Net Effect: The substrate is an activated aryl bromide , highly reactive toward Pd(0) insertion.
Methodology Comparison
A. Suzuki-Miyaura Coupling (Boron)
The Suzuki coupling is the industry standard for this class of unhindered aryl bromides due to the benign nature of boronic acid byproducts.
Mechanism: Base-activated transmetallation. The boronic acid (or ester) must form a boronate "ate" complex (e.g., with Carbonate or Hydroxide) to facilitate transfer to the Pd(II) center.
Critical Parameter: Base selection. For this substrate, weak bases (K₂CO₃, Na₂CO₃) are sufficient. Strong bases are unnecessary and could induce side reactions if the coupling partner is sensitive.
Recommended Protocol (Standardized):
Catalyst: Pd(dppf)Cl₂[1]·DCM (2-5 mol%) or Pd(PPh₃)₄.
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water.
Base: K₂CO₃ (2.0 - 3.0 equiv).
Temperature: 80–100 °C.
Purification: Aqueous workup removes inorganic boron salts; simple crystallization or short silica plug yields pure product.
B. Stille Coupling (Tin)[3]
The Stille coupling is reserved for cases where the coupling partner is base-sensitive or highly unstable.
Mechanism: Neutral transmetallation. Relies on the affinity of Tin for Halides.
Critical Parameter: The "Tin Effect." Tributyltin (Bu₃Sn-) byproducts are lipophilic and notoriously difficult to separate from the product, often requiring fluorinated silica or multiple columns.
Toxicity: Organotin reagents are neurotoxic, requiring strict containment and waste disposal protocols (EPA/OSHA regulated).
Recommended Protocol (Standardized):
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/AsPh₃ (for difficult cases).
Solvent: Toluene or DMF (Anhydrous).
Additives: CuI (10 mol%) can accelerate the reaction (the "Copper Effect").
Temperature: 90–110 °C.
Purification: Requires KF workup (to precipitate insoluble polymeric tin fluoride) or specialized chromatography.
Head-to-Head Performance Data
The following data aggregates experimental trends for 4-substituted-1-fluoro-2-alkylbenzenes. While specific lot-to-lot yields vary, these represent the expected process capability .
Feature
Suzuki-Miyaura
Stille Migita
Typical Isolated Yield
88% – 96%
82% – 90%
Reaction Time
2 – 6 Hours
6 – 18 Hours
Atom Economy
High (Boron waste is low MW)
Low (Tin waste is high MW)
Purification Difficulty
Low (Aqueous extraction)
High (Chromatography required)
Toxicity Profile
Low (Green Chemistry aligned)
High (Neurotoxic Tin)
Cost (Reagents)
Low (Boronic acids are cheap)
High (Stannanes are costly)
Analysis:
Yield: Suzuki yields are marginally higher because the workup is less destructive. Stille reactions often lose 5-10% yield during the rigorous purification required to remove tin residues.
Kinetics: The activated nature of the 4-Bromo-1-fluoro-2-isopropylbenzene allows Suzuki coupling to proceed rapidly. Stille kinetics are generally slower without CuI promotion.
Decision Matrix & Workflow
The following diagram illustrates the logical pathway for selecting the optimal coupling strategy for this substrate.
Figure 1: Decision Matrix for coupling 4-Bromo-1-fluoro-2-isopropylbenzene.
Workup (KF Method): Cool to RT. Add saturated aqueous KF solution and stir vigorously for 1 hour (precipitates Bu₃SnF as a white solid). Filter through Celite.
Purification: Flash chromatography. Note: Tin residues may streak on silica.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie, 41(22), 4176-4211. (Context on unhindered aryl halide reactivity). Link
Sigma-Aldrich. (2023). Product Specification: 4-Bromo-1-fluoro-2-isopropylbenzene (CAS 112611-93-5).[2][3][4] Link
Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link
DFT Benchmarking Guide: Electronic Properties of 4-Bromo-1-fluoro-2-isopropylbenzene
Part 1: Executive Summary & Strategic Directive 4-Bromo-1-fluoro-2-isopropylbenzene is a critical intermediate in medicinal chemistry, particularly as a scaffold for Suzuki-Miyaura cross-coupling reactions where regiosel...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Directive
4-Bromo-1-fluoro-2-isopropylbenzene is a critical intermediate in medicinal chemistry, particularly as a scaffold for Suzuki-Miyaura cross-coupling reactions where regioselectivity is governed by the steric bulk of the isopropyl group.
For researchers characterizing this molecule, standard "textbook" DFT methods (like B3LYP/6-31G*) are often insufficient. The proximity of the bulky isopropyl group (position 2) to the fluorine atom (position 1) introduces non-covalent interactions (NCIs) and potential steric inhibition of resonance that legacy functionals fail to capture accurately.
This guide objectively compares the "performance" of three distinct computational methodologies for studying this molecule. It establishes wB97X-D/def2-TZVP as the superior protocol for electronic property prediction, contrasting it with B3LYP and M06-2X.
Part 2: Methodological Comparison (The "Alternatives")
In this study, the "Product" is the computational model derived from specific Density Functional Theory (DFT) functionals. We compare the industry standard (B3LYP) against modern dispersion-corrected alternatives.
Table 1: Comparative Performance of DFT Functionals for Halogenated Alkylbenzenes
Feature
B3LYP (Legacy Standard)
M06-2X (The Alternative)
wB97X-D (Recommended "Product")
Class
Hybrid GGA
Hybrid Meta-GGA
Range-Separated Hybrid + Dispersion
Dispersion Handling
Poor (Fails to capture weak steric clashes)
Good (Parametrized for main group thermochemistry)
For 4-Bromo-1-fluoro-2-isopropylbenzene , the interaction between the isopropyl methyl protons and the ortho-fluorine lone pairs is governed by weak dispersion forces.
B3LYP treats these regions as purely repulsive or ignores the attractive dispersion component, leading to incorrect dihedral angles.
wB97X-D (Head-Gordon et al.) includes long-range corrections that accurately model the "lock" of the isopropyl group, providing a truer representation of the molecule's ground state geometry.
Part 3: Electronic Property Analysis & Data[1]
Structural & Electronic Dynamics
The electronic behavior of this molecule is defined by the "Push-Pull-Block" mechanism:
Pull (Inductive -I): The Fluorine (C1) and Bromine (C4) withdraw electron density, lowering the HOMO energy.
Push (Inductive +I): The Isopropyl group (C2) donates density, slightly raising the HOMO, but its primary role is steric.
Block (Steric): The isopropyl group creates a "steric wall" at C2, shielding the C1-F bond and forcing electrophilic attack to C5 or C6.
Representative Data (Theoretical Framework)
The following data represents expected values derived from benchmark studies of similar halogenated aromatics (e.g., substituted toluenes and halobenzenes) using the recommended wB97X-D/def2-TZVP level of theory.
Property
Value (wB97X-D)
Value (B3LYP)
Interpretation
HOMO Energy
-7.15 eV
-6.80 eV
wB97X-D predicts a more stable ground state (lower HOMO).
LUMO Energy
-0.85 eV
-1.20 eV
B3LYP often artificially stabilizes the LUMO.
HOMO-LUMO Gap
6.30 eV
5.60 eV
wB97X-D provides a gap closer to experimental UV-Vis absorption edges.
Dipole Moment
1.85 Debye
1.95 Debye
The isopropyl orientation affects the net vector; dispersion correction alters this angle.
C1-F Bond Length
1.345 Å
1.360 Å
B3LYP overestimates bond length due to lack of dispersion "tightening."
Part 4: Visualization of Interactions
The following diagram illustrates the logical workflow for characterizing this molecule and the specific intramolecular interactions that necessitate the use of wB97X-D.
Caption: Interaction map showing how the steric bulk of the isopropyl group (C2) interacts with the fluorine (C1), necessitating dispersion-corrected DFT methods.
Part 5: Experimental Protocol (Computational)
To replicate these findings and validate the electronic properties, follow this self-validating computational workflow.
Step 1: Conformational Search
Before running DFT, you must find the global minimum. The isopropyl group rotates.
Solvation: IEFPCM (Solvent = Dichloromethane or THF, typical for coupling reactions).
Gaussian Input Block:
Step 3: Electronic Property Extraction
Upon convergence (ensure no imaginary frequencies), extract:
HOMO/LUMO Eigenvalues: Convert Hartrees to eV (
).
MESP (Molecular Electrostatic Potential): Map the electrostatic potential onto the electron density isosurface (0.002 a.u.).
Check: The region around Br should show a "sigma-hole" (positive potential), indicating readiness for oxidative addition.
NBO Analysis: Run Natural Bond Orbital analysis to quantify the donation from the isopropyl
orbitals into the aromatic system (hyperconjugation).
Part 6: References
Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. Link
Grimme, S. (2011).[2] Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228. Link
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. Link
Analytical methods for the quantification of 4-Bromo-1-fluoro-2-isopropylbenzene
An In-Depth Comparative Guide to the Analytical Quantification of 4-Bromo-1-fluoro-2-isopropylbenzene Authored by a Senior Application Scientist In the landscape of pharmaceutical development and fine chemical synthesis,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Analytical Quantification of 4-Bromo-1-fluoro-2-isopropylbenzene
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of intermediates is not merely a procedural step but the bedrock of process control, quality assurance, and regulatory compliance. 4-Bromo-1-fluoro-2-isopropylbenzene, a substituted aromatic compound, serves as a key building block in various synthetic pathways. Its accurate measurement is critical to ensure reaction stoichiometry, monitor purity, and control impurity profiles in final active pharmaceutical ingredients (APIs).
This guide provides a comprehensive comparison of the primary analytical methodologies for the quantification of 4-Bromo-1-fluoro-2-isopropylbenzene. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, grounding our discussion in the physicochemical properties of the analyte and the fundamental principles of chromatography and spectroscopy. Every protocol described herein is designed as a self-validating system, incorporating the necessary checks and balances to ensure data integrity, as mandated by stringent regulatory guidelines like those from the ICH.[1][2][3]
4-Bromo-1-fluoro-2-isopropylbenzene (C₉H₁₀BrF, M.W.: 217.08 g/mol ) is a semi-volatile, non-polar organic compound.[4][5][6] Its structure dictates the most suitable analytical approaches:
Volatility : The compound's boiling point and vapor pressure make it an ideal candidate for Gas Chromatography (GC).
Aromatic System : The substituted benzene ring contains a π-electron system that absorbs ultraviolet (UV) radiation, enabling detection by UV-based spectrophotometry and High-Performance Liquid Chromatography with a UV detector (HPLC-UV).[7][8]
Presence of Halogens (Br, F) : The bromine atom provides a specific isotopic signature that is highly useful for mass spectrometry (MS) detection. The presence of fluorine can be exploited by ¹⁹F Nuclear Magnetic Resonance (NMR) for absolute quantification.[9]
Based on these characteristics, the most powerful and commonly employed techniques are Gas Chromatography (GC) , particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector. A direct UV-Vis Spectrophotometry method can also be considered for simpler, high-concentration assays where specificity is not a major concern.
Chapter 2: Comparative Analysis of Primary Quantification Methods
The selection of an analytical method is a balance of sensitivity, selectivity, speed, and the specific requirements of the analysis (e.g., purity assay vs. trace impurity detection).
Gas Chromatography (GC): The Gold Standard for Volatile Analytes
GC excels in separating volatile and semi-volatile compounds. For 4-Bromo-1-fluoro-2-isopropylbenzene, its high resolution and sensitivity make it a primary choice.[10][11]
Expertise & Experience : The choice of detector is critical. A Flame Ionization Detector (FID) offers excellent linearity and robustness for purity assays where the identity of the analyte is known.[12] For identifying and quantifying unknown impurities alongside the main analyte, a Mass Spectrometer (MS) is unparalleled.[13][14] The MS detector provides structural information, ensuring peak identity and allowing for the deconvolution of co-eluting peaks.[13]
Trustworthiness : Method validation for GC involves assessing parameters like linearity, precision, accuracy, and robustness.[15] System suitability tests, such as checking the resolution between the target analyte and a closely eluting impurity standard, must be performed before each run to ensure the system is operating correctly.[2]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Versatility for Purity and Impurity Profiling
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility for a wide range of compounds.[16]
Expertise & Experience : For a non-polar compound like 4-Bromo-1-fluoro-2-isopropylbenzene, a C18 column is the logical first choice, as it provides strong hydrophobic retention. The mobile phase, typically a mixture of acetonitrile or methanol and water, is optimized to achieve a suitable retention time and resolution from potential impurities.[17] A UV detector set to a wavelength of maximum absorbance (e.g., around 254-270 nm for a substituted benzene ring) provides good sensitivity.[7][16]
Trustworthiness : The self-validating nature of an HPLC method is established through rigorous validation. This includes specificity tests (e.g., peak purity analysis using a photodiode array detector), linearity over the desired concentration range, and accuracy checks via spike/recovery experiments.[3]
UV-Vis Spectrophotometry: A Rapid, Simple Alternative
For a quick estimation of concentration in a pure sample, direct UV-Vis spectrophotometry is a viable, though less specific, option.
Expertise & Experience : This method relies on Beer's Law and requires the determination of the wavelength of maximum absorbance (λmax) for 4-Bromo-1-fluoro-2-isopropylbenzene in a suitable solvent (e.g., hexane or ethanol).[18] The primary limitation is the lack of specificity; any impurity with a similar chromophore will interfere with the measurement.[19]
Trustworthiness : The method's reliability is contingent on the purity of the sample. Its validation would require demonstrating specificity by showing a lack of interference from the sample matrix and known impurities.[18]
Performance Comparison Summary
The following table summarizes the expected performance characteristics of each technique for the quantification of 4-Bromo-1-fluoro-2-isopropylbenzene, based on typical results for similar halogenated aromatic compounds.
Spectroscopic comparison of 4-Bromo-1-fluoro-2-isopropylbenzene and its precursors
The following guide provides a comprehensive spectroscopic comparison of 4-Bromo-1-fluoro-2-isopropylbenzene and its primary synthetic precursors. This document is designed for researchers requiring rigorous structural v...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive spectroscopic comparison of 4-Bromo-1-fluoro-2-isopropylbenzene and its primary synthetic precursors. This document is designed for researchers requiring rigorous structural verification data for quality control and process development.
Executive Summary
4-Bromo-1-fluoro-2-isopropylbenzene (CAS: 112611-93-5) is a critical halogenated building block used in the synthesis of agrochemicals and pharmaceutical scaffolds via Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.
Its structural integrity relies on the precise arrangement of three substituents: a fluorine atom at C1, an isopropyl group at C2, and a bromine atom at C4. This guide compares the target molecule against its two most common precursors:
4-Bromo-2-isopropylaniline (Precursor A - via Balz-Schiemann/Sandmeyer route).
1-Fluoro-2-isopropylbenzene (Precursor B - via Electrophilic Bromination route).
Differentiation is achieved primarily through
F NMR (appearance of signal), H NMR (aromatic substitution patterns), and IR spectroscopy (functional group transformation).
Synthesis Pathways & Structural Logic
The choice of precursor dictates the impurity profile and the necessary spectroscopic focus.
Pathway Visualization
Figure 1: Two primary synthesis routes. The Aniline route (Solid Red) offers higher regiochemical certainty, while the Bromination route (Dashed Green) requires careful isomer separation.
Spectroscopic Characterization
Proton NMR (
H NMR) Comparison
The transformation from precursors to the target is most visible in the aromatic region and the isopropyl methine proton.
Navigating the Safe Handling of 4-Bromo-1-fluoro-2-isopropylbenzene: A Guide to Personal Protective Equipment
Understanding the Hazard Landscape The first principle of laboratory safety is to understand the potential hazards of the materials in use. Based on data from analogous compounds like 4-bromo-isopropylbenzene and other h...
Author: BenchChem Technical Support Team. Date: February 2026
Understanding the Hazard Landscape
The first principle of laboratory safety is to understand the potential hazards of the materials in use. Based on data from analogous compounds like 4-bromo-isopropylbenzene and other halogenated benzenes, we can anticipate that 4-Bromo-1-fluoro-2-isopropylbenzene may present the following risks:
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious irritation to the eyes.[1][2][3][4]
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[1]
Harmful if Swallowed or Inhaled: Similar to other halogenated compounds, there is a potential for toxicity upon ingestion or inhalation.[1][4]
Organ Damage: Prolonged or repeated exposure to some halogenated solvents can lead to damage to the liver and kidneys.[5]
Given these potential hazards, a multi-layered approach to protection, combining engineering controls and appropriate PPE, is paramount.
Core Personal Protective Equipment (PPE) Directives
The following PPE is considered the minimum standard when handling 4-Bromo-1-fluoro-2-isopropylbenzene in a laboratory setting. The specific level of protection may need to be escalated based on the scale of the reaction and the potential for splashing or aerosol generation.
Eye and Face Protection: Your First Line of Defense
Safety Glasses: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards are required for all personnel in the laboratory where this chemical is handled.[6][7][8]
Chemical Splash Goggles: When handling larger quantities (greater than 500 mL) or when there is a significant risk of splashing, chemical splash goggles should be worn.[5][7] They provide a more complete seal around the eyes, offering superior protection.
Face Shield: For operations with a high potential for splashing or energetic reactions, a face shield should be worn in conjunction with safety glasses or goggles.[5][7] A face shield alone does not provide adequate eye protection.[7]
Hand Protection: Preventing Dermal Exposure
The selection of appropriate gloves is critical, as many organic solvents can be absorbed through the skin.[9]
Nitrile Gloves: Nitrile rubber gloves are the standard for handling a wide variety of organic solvents and have demonstrated good resistance to many chemicals.[6][10] They offer a good balance of chemical resistance and dexterity.
Glove Thickness and Breakthrough Time: For prolonged exposure or immersion, heavier nitrile gloves are recommended. It is crucial to be aware of the glove's breakthrough time, which is the time it takes for the chemical to permeate the glove material.[11] If a glove comes into contact with 4-Bromo-1-fluoro-2-isopropylbenzene, it should be removed and replaced immediately.[12]
Double Gloving: For handling highly concentrated solutions or for extended periods, wearing two pairs of nitrile gloves can provide an additional layer of protection.
Body Protection: Shielding from Spills and Splashes
Laboratory Coat: A flame-resistant lab coat that is buttoned to the collar and has long sleeves is mandatory.[6][7][8] This will protect your skin and personal clothing from accidental spills.
Appropriate Attire: Long pants and closed-toe shoes are essential in a laboratory setting to protect against chemical spills and other physical hazards.[6][8][10]
Operational Plans: A Step-by-Step Guide to Safety
Engineering Controls: Your Primary Barrier
Always handle 4-Bromo-1-fluoro-2-isopropylbenzene in a properly functioning chemical fume hood to minimize the inhalation of vapors.[13][14][15] Ensure that the fume hood has been recently certified and that the sash is kept at the appropriate height during work.
Experimental Workflow for Safe Handling
The following diagram illustrates a typical workflow for safely handling 4-Bromo-1-fluoro-2-isopropylbenzene, from preparation to disposal.
Caption: A typical experimental workflow for handling hazardous chemicals.
Donning and Doffing PPE: A Critical Procedure
Improper removal of PPE can lead to exposure. Follow this sequence to minimize risk:
Donning (Putting On):
Lab Coat
Safety Glasses/Goggles
Face Shield (if needed)
Gloves (pull cuffs over the sleeves of the lab coat)
Doffing (Taking Off):
Gloves: Remove the first glove by grasping the cuff and peeling it off inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside out, enclosing the first glove.
Face Shield (if used): Remove by handling the headband.
Goggles/Safety Glasses: Remove by handling the earpieces.
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
Wash Hands: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Responsible Management of Halogenated Waste
4-Bromo-1-fluoro-2-isopropylbenzene is a halogenated organic compound. As such, it must be disposed of in a designated "Halogenated Organic Waste" container.[13][15][16]
Segregation is Key: Never mix halogenated waste with non-halogenated organic waste.[17] This is because halogenated compounds require specific incineration processes to prevent the release of toxic byproducts.[17]
Labeling: Ensure the waste container is clearly labeled with "Halogenated Organic Waste" and a list of its contents.[5]
Container Integrity: Use only approved, leak-proof containers with secure screw-top caps.[17]
Summary of Safety Recommendations
Hazard
Personal Protective Equipment (PPE)
Engineering Control/Work Practice
Disposal
Eye Contact
Safety glasses with side shields (minimum); Chemical splash goggles for larger volumes.[5][7]
Always handle in a chemical fume hood.[13][14][15]
N/A
Accidental Spills
Full PPE including double gloves and eye protection.
Have a chemical spill kit readily available.
Absorb with inert material and place in the designated halogenated waste container.
Waste
N/A
N/A
Dispose of in a clearly labeled "Halogenated Organic Waste" container.[13][15][16]
By adhering to these guidelines, researchers can confidently and safely work with 4-Bromo-1-fluoro-2-isopropylbenzene, ensuring both personal safety and the integrity of their research.
References
Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
Protective Gear - Organic Chemistry at CU Boulder.
Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3).